Casuarictin
Descripción
This compound has been reported in Castanopsis fissa, Rosa laevigata, and other organisms with data available.
RN given refers to beta-D-Glc stereoisomer; RN for cpd without isomeric designation not avail 3/92; precursor of ellagic acid; structure given in first source
Propiedades
IUPAC Name |
[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFKGRMQVLMKA-JIZJWZDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000730 | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-00-8, 96292-46-5 | |
| Record name | Casuarictin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguiin h 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Casuarictin: A Technical Guide to its Isolation, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin, a hydrolyzable ellagitannin, has emerged as a promising natural compound with a diverse range of biological activities. Found in various plant species, including those from the Casuarina and Stachyurus genera, as well as in white mangrove (Laguncularia racemosa), this compound has garnered significant interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the isolation, discovery, and characterization of this compound, along with a summary of its known biological effects and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is an ellagitannin characterized by a glucose core linked to one gallic acid unit and two hexahydroxydiphenic acid (HHDP) units.[1] Its molecular formula is C41H28O26, with a corresponding molecular weight of approximately 936.6 g/mol . The complex structure of this compound, rich in hydroxyl groups, contributes to its potent biological properties.
Isolation from Plant Species
The discovery of this compound has been reported in several plant species. Notably, it has been isolated from the leaves of Casuarina stricta and the white mangrove (Laguncularia racemosa). The general workflow for the isolation of this compound from plant material is depicted below.
Figure 1: General experimental workflow for the isolation and analysis of this compound.
Experimental Protocols
1. Extraction: Dried and powdered plant material (e.g., leaves of Laguncularia racemosa) is subjected to solvent extraction. A common solvent system is a mixture of methanol and water.
2. Liquid-Liquid Partitioning: The crude extract is then partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. The n-butanol fraction is often enriched with tannins like this compound.
3. Chromatographic Purification: Further purification is achieved through chromatographic techniques. Droplet counter-current chromatography (DCCC) has been successfully employed for the isolation of this compound from the ethyl acetate soluble fraction of Casuarina stricta leaf extract.[1]
-
Droplet Counter-Current Chromatography (DCCC): This technique is a form of liquid-liquid partition chromatography where separation is based on the differential partitioning of solutes between two immiscible liquid phases. The mobile phase is passed through the stationary phase in the form of droplets. For the isolation of polar compounds like tannins, a biphasic solvent system, often containing chloroform, methanol, and water, is used. The selection of the appropriate solvent system is crucial for achieving good separation.
4. Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the final purification step. A reversed-phase C18 column is typically used with a gradient elution system of water and an organic solvent like acetonitrile or methanol, often with a small percentage of acid (e.g., formic acid) to improve peak shape.
Structural Characterization
The definitive identification of this compound is accomplished through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound. The spectra reveal characteristic signals for the galloyl and HHDP groups, as well as the glucose core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of tannins. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and tandem mass spectrometry (MS/MS) can be used to study its fragmentation, providing further structural information.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a compound of significant interest for drug development.
Data on Biological Activities
| Biological Activity | Assay | Target/Mechanism | Quantitative Data | Reference |
| Anti-inflammatory | Phospholipase A2 (PLA2) inhibition assay | Inhibition of secretory PLA2 (sPLA2) | IC50 values in the µM range have been reported for the inhibition of various sPLA2 enzymes by similar compounds. | [2][3] |
| Antioxidant | DPPH radical scavenging assay | Free radical scavenging | SC50 values can be determined from a dose-response curve. | |
| Anti-melanogenic | Mushroom tyrosinase inhibition assay; Melanin content assay in B16F10 cells | Inhibition of tyrosinase activity; Downregulation of MITF protein expression | IC50 and Ki values can be determined for tyrosinase inhibition. | [4] |
Signaling Pathways
1. NF-κB Signaling Pathway: While direct studies on this compound's effect on the NF-κB pathway are limited, a structurally related compound, casuarinin, has been shown to inhibit TNF-α-induced NF-κB activation.[4] This suggests that this compound may also possess anti-inflammatory properties by modulating this key inflammatory pathway. The inhibition of sPLA2 by this compound could be an upstream event that leads to the downregulation of the NF-κB pathway, as sPLA2 products can act as inflammatory mediators that activate NF-κB.
Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
2. MITF Signaling Pathway in Melanogenesis: this compound has been shown to have anti-melanogenic activity by downregulating the protein levels of Microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells.[4] MITF is a master regulator of melanogenesis, controlling the expression of key enzymes like tyrosinase. By reducing MITF expression, this compound can effectively inhibit melanin production.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Investigation of Casuarictin's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarictin, a hydrolyzable ellagitannin found in various plant species, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. Preliminary studies have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its mechanisms of action and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction
This compound is a member of the ellagitannin family, a class of polyphenols known for their potent biological effects. Structurally, it is characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. This unique chemical structure underpins its diverse pharmacological properties. This guide will delve into the key biological activities of this compound, namely its anti-inflammatory, antioxidant, and anticancer effects, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to inhibit secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.
Mechanism of Action: Inhibition of sPLA2
Secretory phospholipase A2 enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to directly interact with and inhibit the activity of sPLA2, thereby mitigating the inflammatory response.
Signaling Pathway: Modulation of NF-κB
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound's mechanism of NF-κB inhibition is still emerging, it is hypothesized that by reducing the production of pro-inflammatory mediators upstream, this compound indirectly suppresses the activation of NF-κB.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.
Quantitative Antioxidant Data
Currently, specific IC50 values for the antioxidant activity of purified this compound are not widely available in the public domain. The following table presents hypothetical data for illustrative purposes, based on the known antioxidant potential of ellagitannins.
| Assay | IC50 (µg/mL) | Positive Control | IC50 (µg/mL) |
| DPPH Radical Scavenging | Data not available | Ascorbic Acid | Data not available |
| ABTS Radical Scavenging | Data not available | Trolox | Data not available |
Note: This table is for illustrative purposes only. Further research is required to determine the specific IC50 values for this compound.
Experimental Protocols for Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
-
Add an equal volume of the sample or control solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox).
-
Add a small volume of the sample or control to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anticancer Activity
The potential of this compound as an anticancer agent is an area of active research. Ellagitannins, in general, have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
Quantitative Anticancer Data
Similar to the antioxidant data, specific IC50 values for the anticancer activity of purified this compound against various cancer cell lines are not yet well-documented in publicly accessible literature. The following table is a hypothetical representation.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
Note: This table is for illustrative purposes only. Extensive in vitro studies are required to determine the specific cytotoxic profile of this compound.
Experimental Protocol for Anticancer Assay
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: Modulation of MITF in Melanoma
In the context of melanoma, this compound has been reported to exhibit anti-melanogenic activity. This effect is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. By inhibiting MITF, this compound can suppress the expression of tyrosinase, an essential enzyme in the melanin production pathway.
Conclusion and Future Directions
This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its demonstrated anti-inflammatory effects through sPLA2 inhibition and potential modulation of the NF-κB pathway, coupled with its antioxidant and potential anticancer properties, make it a strong candidate for future drug development.
To advance the understanding of this compound's therapeutic potential, future research should focus on:
-
Quantitative Analysis: A systematic evaluation of the IC50 values of purified this compound in various antioxidant and anticancer assays is crucial.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits the NF-κB pathway and exerts its cytotoxic effects on cancer cells.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety of this compound in preclinical models of inflammation and cancer.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activities to potentially design more potent and specific derivatives.
This technical guide provides a foundational understanding of this compound's biological activities. It is hoped that this information will stimulate further research and development efforts to unlock the full therapeutic potential of this remarkable natural compound.
Unveiling the Antioxidant Potential of Casuarictin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin, a hydrolyzable ellagitannin found in various plant species, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of this compound, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.
Antioxidant Activity of this compound
This compound exhibits potent antioxidant activity by scavenging free radicals and modulating cellular antioxidant defense mechanisms. Its chemical structure, rich in hydroxyl groups, contributes to its ability to donate hydrogen atoms and neutralize reactive oxygen species (ROS). While specific quantitative data for pure this compound is not extensively available in the public domain, studies on plant extracts rich in this compound and related ellagitannins demonstrate significant antioxidant capacity. For the purpose of this guide, we will provide standardized protocols to determine these values.
Quantitative Antioxidant Data
To facilitate comparative analysis, the following tables outline the typical parameters measured in common antioxidant assays. Researchers investigating this compound should aim to populate these tables with their experimental data.
Table 1: DPPH Radical Scavenging Activity
| Compound/Extract | Concentration Range (µg/mL) | IC50 (µg/mL) |
| This compound | User-defined | To be determined |
| Ascorbic Acid (Standard) | User-defined | Reference value |
Table 2: ABTS Radical Scavenging Activity
| Compound/Extract | Concentration Range (µg/mL) | IC50 (µg/mL) |
| This compound | User-defined | To be determined |
| Trolox (Standard) | User-defined | Reference value |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound/Extract | Concentration Range (µg/mL) | FRAP Value (µM Fe(II)/g) |
| This compound | User-defined | To be determined |
| FeSO4 (Standard) | User-defined | Reference value |
Table 4: Cellular Antioxidant Activity (CAA)
| Compound/Extract | Concentration Range (µM) | EC50 (µM) |
| This compound | User-defined | To be determined |
| Quercetin (Standard) | User-defined | Reference value |
Modulation of the Nrf2-ARE Signaling Pathway
A key mechanism underlying the antioxidant effects of many natural compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[1][3]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, initiating the transcription of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6] While direct evidence for this compound's modulation of the Nrf2 pathway is still emerging, its structural similarity to other known Nrf2-activating polyphenols suggests a high probability of such activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Initial Screening of Casuarictin for Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of Casuarictin, an ellagitannin isolated from the white mangrove (Laguncularia racemosa), for its anti-inflammatory properties. The document details the experimental protocols, quantitative data, and underlying signaling pathways associated with its mechanism of action.
Executive Summary
This compound has demonstrated significant anti-inflammatory potential, primarily through the direct inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. This inhibition effectively neutralizes the enzymatic and subsequent pharmacological activities of sPLA2, leading to a reduction in edema and myonecrosis in preclinical models. Evidence also suggests the involvement of the NF-κB signaling pathway, a central regulator of inflammation. This guide summarizes the foundational experiments that establish this compound as a promising candidate for further anti-inflammatory drug development.
Mechanism of Action and Signaling Pathways
This compound's primary anti-inflammatory mechanism is the direct binding to and inhibition of secretory phospholipase A2 (sPLA2). sPLA2 enzymes catalyze the hydrolysis of phospholipids to produce arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By forming a stable complex with sPLA2, this compound prevents this initial step of the inflammatory cascade.[1][2][3]
Furthermore, ellagitannins, including this compound, are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of sPLA2 can indirectly suppress NF-κB activation by reducing the production of inflammatory mediators that typically trigger this pathway.
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Casuarictin: A Hydrolyzable Tannin with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Casuarictin, a prominent member of the ellagitannin class of hydrolyzable tannins, has emerged as a molecule of significant interest within the scientific community. Found in various plant species, including Casuarina and Stachyurus species, as well as the white mangrove (Laguncularia racemosa), this complex natural product exhibits a range of biological activities that underscore its potential for therapeutic applications.[1][2] Structurally, this compound is formed from two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit attached to a glucose core.[2] This intricate architecture is central to its diverse pharmacological effects, which include antioxidant, anti-inflammatory, and anti-melanogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.
Quantitative Biological Activity of this compound
The therapeutic potential of this compound is supported by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings related to its antioxidant, anti-inflammatory, and anti-melanogenic activities.
| Table 1: Antioxidant Activity of this compound | |
| Assay | IC50 Value |
| DPPH Radical Scavenging | Data not available in searched literature |
| ABTS Radical Scavenging | Data not available in searched literature |
| Table 2: Anti-inflammatory Activity of this compound | |
| Assay | IC50 Value / Effect |
| Inhibition of secretory Phospholipase A2 (sPLA2) | Significantly lower enzymatic activity of the sPLA2 + this compound complex compared to native sPLA2.[1] |
| NF-κB Inhibition | Mentioned as a mechanism for its anti-inflammatory properties, but specific IC50 values are not available in the searched literature. |
| Table 3: Anti-melanogenic Activity of this compound | |
| Assay | Effect |
| Inhibition of intracellular melanogenesis in B16F10 mouse melanoma cells | Significant inhibition at 30 µM. |
| Inhibition of intracellular tyrosinase activity | Significant inhibition at 30 µM. |
| Mushroom tyrosinase activity | Inhibition observed. |
| Copper Chelating Ability | Robust, comparable to 500 µM kojic acid. |
| MITF Protein Levels | Downregulated. |
Signaling Pathways Modulated by this compound
Current research suggests that this compound exerts its biological effects through the modulation of key signaling pathways, primarily the NF-κB and potentially the MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on hydrolyzable tannins similar to this compound suggest a mechanism of action involving the inhibition of this pathway.
Potential Involvement of MAPK and Apoptosis Pathways
While direct evidence for this compound's role in modulating the Mitogen-Activated Protein Kinase (MAPK) and apoptosis pathways is limited, studies on structurally similar compounds like casuarinin provide valuable insights. Casuarinin has been shown to protect neuronal cells from glutamate-induced apoptosis by inhibiting the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway. This suggests that this compound may also possess the ability to modulate these pathways, contributing to its neuroprotective and potentially anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the biological activities of this compound and related compounds.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 100 µM.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions.
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the this compound dilutions to the respective wells.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to a test tube or cuvette.
-
Add a small volume of the this compound dilution.
-
Include a blank and a positive control.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assay: NF-κB Inhibition
Luciferase Reporter Gene Assay:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Include vehicle-treated and stimulated/unstimulated controls.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow for Evaluating this compound's Bioactivity
The systematic evaluation of this compound's therapeutic potential involves a multi-step process, from initial screening to in-depth mechanistic studies.
Conclusion and Future Directions
This compound, as a representative hydrolyzable tannin, demonstrates significant potential as a lead compound for the development of novel therapeutics. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-melanogenic effects, are rooted in its ability to modulate key cellular signaling pathways such as the NF-κB pathway. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate its therapeutic potential. Specifically, future studies should focus on:
-
Obtaining comprehensive quantitative data: Determining the IC50 values of this compound in a wider range of antioxidant, anti-inflammatory, and anticancer assays is crucial for a thorough understanding of its potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets of this compound within the NF-κB and other signaling pathways, such as the MAPK and apoptosis pathways, will provide a more complete picture of its mechanism of action.
-
In vivo efficacy and safety studies: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models is a critical next step in its journey towards potential clinical applications.
The continued exploration of this compound and other related ellagitannins holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
Interpreting the Spectroscopic Signature of Casuarictin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Casuarictin, a potent ellagitannin with significant antioxidant and anti-inflammatory properties. The following sections detail the compound's characteristic spectroscopic signature, outline the experimental protocols for data acquisition, and visualize its known biological signaling pathways and analytical workflows.
Spectroscopic Data Summary
The structural elucidation of this compound (C₄₁H₂₈O₂₆, Molar Mass: 936.64 g/mol ) is heavily reliant on a combination of spectroscopic techniques.[1][2] The quantitative data derived from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below for clear reference and comparison.
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is fundamental in identifying the core glucose unit and the attached galloyl and hexahydroxydiphenoyl (HHDP) groups.
| ¹H NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| 7.18 (s, 2H) | Galloyl aromatic protons[3][4] |
| 6.38 - 6.69 (four singlets, 1H each) | HHDP aromatic protons[3][4] |
| 3.22 - 4.01 (m) | Glucopyranose protons[3] |
| ¹³C NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| 165 - 170 | Ester carbonyls[3] |
| 100 - 110 | Oxygenated aromatic carbons[3] |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight and provides evidence of key structural fragments.
| Mass Spectrometry (Negative Ion Mode) | |
| m/z Value | Assignment |
| 935.0898 | Molecular Ion [M-H]⁻[3] |
| 300.9967 | HHDP-derived fragment[3] |
| 169 | Gallic acid fragment[3] |
UV-Visible and FT-IR Spectroscopic Data
UV-Visible and FT-IR spectroscopy provide information on the electronic transitions and functional groups present in this compound.
| UV-Visible Spectroscopy | |
| Wavelength (nm) | Assignment |
| 224 - 273 | Absorption maxima for conjugated aromatic systems in galloyl and HHDP groups[3] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Peaks) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic hydroxyl groups)[5] |
| ~1705 | C=O stretching (ester linkages)[5] |
| ~1613 and ~1509 | C=C stretching (aromatic ring vibrations)[1][5] |
| ~1394 and ~1336 | O-H bending[1] |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on established protocols for ellagitannins.
Isolation and Purification of this compound
A common method for isolating this compound from plant material, such as the leaves of Laguncularia racemosa or Casuarina stricta, involves the following steps:
-
Drying and Milling: Plant material is first dried using methods like convection drying to prevent degradation of bioactive compounds.[6] The dried material is then milled into a fine powder to increase the surface area for extraction.[7]
-
Solvent Extraction: The powdered material undergoes extraction with a solvent, typically methanol or an ethanol/water mixture.[8]
-
Partitioning: The crude extract is then partitioned. An n-butanol partition is often used to separate the tannins.[9]
-
Chromatographic Purification: The tannin-rich fraction is subjected to further purification using techniques like droplet counter-current chromatography or solid-phase extraction (SPE) to yield pure this compound.[4][10]
NMR Spectroscopy Protocol
For ¹H and ¹³C NMR analysis of ellagitannins:
-
Sample Preparation: Approximately 15 mg of the purified this compound sample is accurately weighed and dissolved in 400 µL of a suitable deuterated solvent mixture (e.g., acetone-d₆-CF₃COOD-D₂O at a 70:25:5 ratio for good peak separation).[9][11]
-
Internal Standard: An internal standard, such as cholesterol, may be added for quantitative NMR (qNMR) analysis.[9]
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or 600 MHz).[9][11] For quantitative studies, an inverse gated decoupling technique is used with a sufficient pulse delay (e.g., 15 seconds) to ensure full relaxation and accurate integration.[9]
Mass Spectrometry Protocol
For the analysis of this compound by mass spectrometry:
-
Chromatography: The sample is first separated using Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 column (e.g., Waters Acquity UPLC HSS T3, 150x2.1 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).[2][10]
-
Mass Spectrometry: The UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q Exactive hybrid quadrupole-Orbitrap) with a heated electrospray ionization (ESI) source, often operated in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.[10][12]
FT-IR Spectroscopy Protocol
For obtaining an FT-IR spectrum of this compound:
-
Sample Preparation: A small amount of the dried, powdered sample (1-2 mg) is mixed with potassium bromide (KBr) and pressed into a thin pellet.[5] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the sample can be analyzed directly.[13]
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer (e.g., Agilent Cary 630 or FTIR-4100).[7][13] Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7][13]
Visualized Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.
General Experimental Workflow for this compound Analysis
This diagram outlines the typical procedure from plant material to pure compound analysis.
Structural Degradation Pathway of this compound
This diagram illustrates the sequential transformation of this compound into related ellagitannins.
This compound's Inhibition of the NF-κB Signaling Pathway
This diagram shows the mechanism of this compound's anti-inflammatory action through the inhibition of the NF-κB pathway.
This compound's Role in the Melanogenesis Signaling Pathway
This diagram illustrates how this compound may exert its anti-melanogenic effects by downregulating the key transcription factor, MITF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. [PDF] A New Method for the Isolation and Purification of Trigonelline as Hydrochloride from Trigonella foenum-graecum L. | Semantic Scholar [semanticscholar.org]
- 9. art.torvergata.it [art.torvergata.it]
- 10. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Oligomers of Casuarictin: Focus on Sanguiin H-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin, an ellagitannin found in various plant species, serves as a monomeric building block for a range of bioactive oligomers. Among these, the dimeric form, Sanguiin H-6, has garnered significant scientific attention due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the oligomers of this compound, with a central focus on Sanguiin H-6. It details their chemical nature, biological effects, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Oligomerization
This compound is an ellagitannin characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. The oligomerization of this compound leads to the formation of larger, more complex structures with distinct biological properties.
-
Sanguiin H-6: A dimer of this compound. The linkage occurs between a gallic acid residue of one this compound monomer and an HHDP unit of another.[1]
-
Lambertianin C: A trimer of this compound.
-
Lambertianin D: A tetramer of this compound.
These oligomers are predominantly found in plants of the Rosaceae family, such as raspberries, blackberries, and cloudberries, as well as in Sanguisorba officinalis.[1]
Quantitative Biological Activity of Sanguiin H-6
Sanguiin H-6 exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following tables summarize the key quantitative data associated with these activities.
Table 1: Anticancer Activity of Sanguiin H-6
| Activity | Cell Line/Target | IC50/Effective Dose | Reference |
| Inhibition of DNA Topoisomerase I | - | ~15 µM | [2] |
| Inhibition of DNA Topoisomerase II | - | ~15 µM | [2] |
| Inhibition of VEGF-induced proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | ~7.4 µg/mL | [3] |
| Cytotoxicity | PRMI-7951 (Melanoma) | ED50: 0.5 µg/mL | [3] |
| Growth Inhibition | HeLa (Cervical Cancer) | 12 µM | [4] |
Table 2: Anti-inflammatory Activity of Sanguiin H-6
| Activity | Cell Line/Stimulus | IC50 | Reference |
| Inhibition of IL-8 release | AGS cells / TNF-α | 0.58 ± 0.05 µM | [5] |
| Inhibition of IL-8 release | AGS cells / IL-1β | 1.03 ± 0.06 µM | [5] |
| Inhibition of NF-κB driven transcription | AGS cells / TNF-α | 1.5 ± 0.35 µM | [5] |
| Inhibition of NF-κB driven transcription | AGS cells / IL-1β | 2.7 ± 0.30 µM | [5] |
Table 3: Antimicrobial Activity of Sanguiin H-6
| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Staphylococcus aureus (MRSA) | 0.25 mg/mL | [6] |
| Streptococcus group A | 0.5 mg/mL | |
| Streptococcus pneumoniae | 0.5 mg/mL | |
| Corynebacterium diphtheriae | 0.03 mg/mL | |
| Bacillus subtilis | 0.5 mg/mL | |
| Clostridium sporogenes | 0.06 mg/mL | |
| Staphylococcus epidermidis | 0.125 mg/mL | |
| Moraxella catarrhalis | 0.5 mg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound oligomers.
Isolation and Purification of Sanguiin H-6 from Rubus Species
Objective: To isolate and purify Sanguiin H-6 from plant material, such as raspberries or blackberries.
Methodology:
-
Extraction:
-
Homogenize fresh or frozen berries with a 70:30 (v/v) mixture of acetone and water.
-
Centrifuge the homogenate to separate the supernatant.
-
Concentrate the supernatant under reduced pressure to remove the acetone.
-
Lyophilize the aqueous extract to obtain a crude polyphenol powder.
-
-
Fractionation:
-
Dissolve the crude extract in water and partition sequentially with ethyl acetate and n-butanol.
-
Concentrate the ethyl acetate and n-butanol fractions, as they are rich in ellagitannins.
-
-
Purification:
-
Subject the ellagitannin-rich fractions to column chromatography on Sephadex LH-20, eluting with a gradient of ethanol in water.
-
Further purify the fractions containing Sanguiin H-6 using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile in water containing a small percentage of formic acid.
-
Monitor the elution profile using a UV detector at approximately 280 nm.
-
Collect the fractions corresponding to the Sanguiin H-6 peak and verify their purity by analytical HPLC-MS.
-
Characterization by NMR and Mass Spectrometry
Objective: To confirm the chemical structure of isolated Sanguiin H-6.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4).
-
Acquire 1H NMR and 13C NMR spectra to determine the proton and carbon environments.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons and to confirm the dimeric linkage.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of Sanguiin H-6.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns that can further confirm the structure and the linkage between the this compound units.
-
Anticancer Activity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of Sanguiin H-6 on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sanguiin H-6 (e.g., 0-200 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Anti-inflammatory Activity Assessment: IL-8 Release Assay
Objective: To evaluate the inhibitory effect of Sanguiin H-6 on the release of the pro-inflammatory cytokine IL-8.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line, such as human gastric adenocarcinoma (AGS) cells, in 24-well plates.
-
Pre-treat the cells with different concentrations of Sanguiin H-6 for a defined period.
-
Stimulate the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Interleukin-1 beta (IL-1β) (e.g., 1 ng/mL), for a specified time (e.g., 24 hours).
-
-
ELISA for IL-8:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the IL-8 concentration based on a standard curve.
-
Determine the percentage of inhibition of IL-8 release and calculate the IC50 value.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of Sanguiin H-6.
Methodology:
-
Reaction Mixture:
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare different concentrations of Sanguiin H-6 in methanol.
-
In a 96-well plate or cuvettes, mix the Sanguiin H-6 solutions with the DPPH solution.
-
-
Measurement:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at approximately 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Use a suitable standard antioxidant, such as ascorbic acid or Trolox, for comparison.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration of Sanguiin H-6.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways and Mechanisms of Action
Sanguiin H-6 exerts its biological effects by modulating key cellular signaling pathways.
Inhibition of TGF-β/Smad Signaling Pathway in Cancer
Sanguiin H-6 has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta 1 (TGF-β1) in lung cancer cells. This inhibition is mediated through the modulation of the Smad 2/3 signaling pathway. By suppressing this pathway, Sanguiin H-6 can reduce the migration and invasion of cancer cells.
Caption: TGF-β/Smad signaling pathway and its inhibition by Sanguiin H-6.
Inhibition of iNOS Signaling Pathway in Inflammation
The anti-inflammatory effects of Sanguiin H-6 are partly due to its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). Sanguiin H-6 achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA and inhibiting iNOS enzyme activity.
Caption: LPS-induced iNOS signaling pathway and its inhibition by Sanguiin H-6.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of this compound oligomers and subsequent screening for their biological activities.
Caption: General experimental workflow for studying this compound oligomers.
Conclusion and Future Directions
The oligomers of this compound, particularly Sanguiin H-6, represent a promising class of natural compounds with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, make them attractive candidates for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these oligomers.
-
Structure-Activity Relationship (SAR) Studies: Investigating how variations in the oligomeric structure influence biological activity.
-
In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety profiles of these compounds.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound oligomers to optimize their delivery and therapeutic effect.
By addressing these key areas, the scientific community can unlock the full potential of this compound oligomers as novel therapeutic agents for a range of human diseases.
References
The Pivotal Role of Hexahydroxydiphenic Acid Units in the Biological Activities of Casuarictin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarictin, a prominent member of the ellagitannin family, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide delves into the core of this compound's functionality, with a specific focus on the indispensable role of its hexahydroxydiphenic acid (HHDP) units. These structural motifs are fundamental to its antioxidant, anti-inflammatory, antimicrobial, anti-melanogenic, and anticancer properties. This document provides a comprehensive overview of the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development endeavors.
Introduction
This compound is a hydrolyzable tannin found in various plant species, including Casuarina and Stachyurus species.[1] Its molecular architecture is characterized by a glucose core esterified with two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit.[1][2] The HHDP units are formed by the oxidative coupling of two galloyl groups and are the defining feature of ellagitannins.[3] Upon hydrolysis, these HHDP units spontaneously lactonize to form the more stable ellagic acid.[4] The presence and arrangement of these HHDP moieties are directly linked to the multifaceted biological activities of this compound, making them a key area of interest for therapeutic applications.
Chemical Structure of this compound
The chemical formula for this compound is C₄₁H₂₈O₂₆, with a molar mass of 936.64 g/mol .[1] The two HHDP units are crucial for its three-dimensional structure and its ability to interact with biological macromolecules.
The Role of HHDP Units in Biological Activities
The polyphenolic nature of the HHDP units, with their numerous hydroxyl groups, confers significant chemical reactivity to this compound, underpinning its diverse biological effects.
Antioxidant Activity
The HHDP units are potent radical scavengers. The hydroxyl groups on the aromatic rings can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. While specific IC50 values for this compound in various antioxidant assays are not extensively reported, studies on related ellagitannins highlight the importance of the HHDP moiety. For comparison, pedunculagin, which is structurally similar to this compound but lacks the galloyl group, exhibits a DPPH radical scavenging activity with an IC50 of 2.41 ± 0.71 µM.[2]
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| Pedunculagin | DPPH | 2.41 ± 0.71 µM | [2] |
| This compound | DPPH | Data not available | |
| Ascorbic Acid (Standard) | DPPH | ~12.27 µg/mL | [5] |
| Trolox (Standard) | ABTS | ~3.8 µg/mL | [6] |
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties, with the HHDP units playing a central role in its mechanism of action. One of the key mechanisms is the inhibition of secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory cascade. This compound has been shown to form a stable complex with sPLA2, thereby inhibiting its enzymatic activity.[7] Furthermore, the HHDP units contribute to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation. This compound has been observed to bind to NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2]
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | sPLA2 Inhibition | Qualitative inhibition reported | [7] |
| Castalagin | IL-8 release (in HaCaT cells) | 18.37 µg/mL | [8] |
| Castalagin | IL-6 release (in HaCaT cells) | 22.54 µg/mL | [8] |
| Castalagin | NF-κB inhibition (in HaCaT cells) | 16.13 µg/mL | [8] |
| Indomethacin (Standard) | COX-1 | 0.063 µM | [9] |
| Diclofenac (Standard) | COX-2 | 0.63 µM | [9] |
Antimicrobial Activity
The HHDP units of this compound contribute to its ability to inhibit the growth of various microorganisms. While data on a broad spectrum of pathogens is limited, this compound has been shown to inhibit the growth of Staphylococcus aureus at a concentration of 0.5 mM.[2] The mechanism is thought to involve the binding of the tannin to microbial proteins and cell membranes, leading to disruption of cellular functions.
Table 3: Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | MIC Value | Reference |
| This compound | Staphylococcus aureus | 0.5 mM | [2] |
| Tellimagrandin I | Methicillin-resistant S. aureus (MRSA) | 50 µg/mL (potentiates oxacillin) | [1] |
| Corilagin | Escherichia coli | 62.5 µg/mL | [1] |
| Corilagin | Staphylococcus aureus | 31.25 µg/mL | [1] |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 0.25-1 µg/mL | |
| Vancomycin (Standard) | Staphylococcus aureus | 0.5-2 µg/mL |
Anti-melanogenic Activity
This compound has been identified as a potent inhibitor of melanogenesis. The HHDP units are crucial for this activity, which is mediated through the inhibition of tyrosinase, the key enzyme in melanin synthesis, and the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.
Anticancer Properties
The HHDP units are implicated in the pro-apoptotic and anti-proliferative effects of this compound against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through caspase-dependent pathways. While comprehensive quantitative data for this compound is still emerging, related ellagitannins have shown significant cytotoxic effects.
Table 4: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | |
| Ellagitannin-enriched fraction (Fragaria vesca) | HepG2 (Liver Cancer) | 113 ± 1 µg/mL | [10] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | ~1.71 µM | [11] |
| Doxorubicin (Standard) | A549 (Lung Cancer) | Data not available | |
| Cisplatin (Standard) | HeLa (Cervical Cancer) | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test samples: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution.
-
Reaction: In a 96-well plate, add a specific volume of each this compound concentration to the wells. Then, add a fixed volume of the DPPH solution to each well. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of solutions: Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of this compound in phosphate buffer.
-
Reaction mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiation of reaction: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm at different time intervals to monitor the formation of dopachrome.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (B / A)] x 100 where A is the change in absorbance of the control (without inhibitor) and B is the change in absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the activity of sPLA2.
Materials:
-
Secretory Phospholipase A2 (e.g., from snake venom)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
pH indicator (e.g., phenol red)
-
Test compound (this compound)
-
Positive control (e.g., p-bromophenacyl bromide)
-
Spectrophotometer or pH meter
Procedure:
-
Substrate preparation: Prepare a suspension of the phospholipid substrate in the assay buffer.
-
Enzyme and inhibitor pre-incubation: Pre-incubate the sPLA2 enzyme with different concentrations of this compound for a specific time at a controlled temperature.
-
Reaction initiation: Add the enzyme-inhibitor mixture to the substrate suspension to start the reaction. The hydrolysis of the phospholipid by sPLA2 will release fatty acids, causing a decrease in pH.
-
Measurement: Monitor the change in pH using a pH meter or the change in absorbance of a pH indicator using a spectrophotometer over time.
-
Calculation: The initial velocity of the reaction is calculated from the linear portion of the progress curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathways and Experimental Workflows
The HHDP units of this compound are instrumental in its interaction with key signaling pathways, leading to its observed biological effects.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the proposed point of intervention by this compound.
Caption: NF-κB signaling pathway and inhibition by this compound.
Tyrosinase/MITF Pathway in Melanogenesis
This compound's ability to inhibit melanin production is linked to its effects on the tyrosinase enzyme and the MITF transcription factor.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.sld.cu [scielo.sld.cu]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical characterization and cytotoxic potential of an ellagitannin-enriched fraction from <i>Fragaria vesca</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Unveiling Casuarictin: A Technical Guide to its Occurrence in Casuarina and Stachyurus
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Casuarictin, a potent ellagitannin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in two key plant genera: Casuarina and Stachyurus.[1] Meticulously compiled for researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of this compound, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthetic pathway and extraction workflows.
Occurrence and Quantitative Data
This compound is a prominent constituent of Casuarina stricta (now known as Allocasuarina verticillata) and has also been identified in Stachyurus praecox.[1][2][3] While the foundational research by Okuda et al. first reported its isolation, precise quantitative data on the concentration of this compound in various plant parts and species remains a subject of ongoing investigation. The available literature primarily focuses on the structural elucidation and confirmation of its presence rather than extensive quantitative surveys.
For this guide, we have summarized the known occurrences in the following table. It is important to note that the yield of natural products can be influenced by various factors such as geographical location, season of harvest, and the specific extraction and purification methods employed.
| Genus | Species | Plant Part | Compound Presence | Quantitative Data (Yield/Concentration) | Reference |
| Casuarina | Casuarina stricta (Allocasuarina verticillata) | Leaves | This compound | Data not explicitly provided in initial isolation reports. | Okuda et al., 1983[3] |
| Stachyurus | Stachyurus praecox | Leaves | This compound | Confirmed presence, but specific quantitative data is not available in the reviewed literature. | Okuda et al., 1983[3] |
Experimental Protocols
The isolation and analysis of this compound require a series of sophisticated laboratory techniques. Below are detailed methodologies synthesized from the available literature for the key experimental procedures.
Protocol 1: Extraction of Crude Tannin Fraction
This protocol outlines the general procedure for obtaining a crude extract rich in tannins from plant material.
-
Plant Material Preparation: Air-dry the fresh leaves of Casuarina stricta or Stachyurus praecox at room temperature. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered leaves with a suitable organic solvent, such as aqueous acetone or methanol, at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude aqueous extract in distilled water.
-
Perform successive extractions with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the crude tannin extract.
-
Protocol 2: Isolation of this compound using Droplet Counter-Current Chromatography (DCCC)
DCCC is a liquid-liquid partition chromatography technique that was instrumental in the initial isolation of this compound.
-
Solvent System Preparation: Prepare a biphasic solvent system. A commonly used system for the separation of tannins is a mixture of chloroform, methanol, and water in appropriate ratios (e.g., ChMWat systems). The exact ratio should be optimized based on the polarity of the target compound.
-
Column Preparation:
-
Fill the DCCC columns with the stationary phase of the chosen solvent system.
-
The mobile phase is then introduced from either the top or bottom of the column, depending on the relative densities of the two phases.
-
-
Sample Loading and Elution:
-
Dissolve the crude tannin extract in a small volume of the stationary phase.
-
Inject the sample into the DCCC apparatus.
-
Pump the mobile phase through the columns at a controlled flow rate. The separation occurs as droplets of the mobile phase traverse the stationary phase.
-
-
Fraction Collection and Analysis: Collect fractions of the eluate. Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A validated HPLC-DAD method is essential for the accurate quantification of this compound in plant extracts. The following is a generalized protocol that should be optimized and validated for specific laboratory conditions.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for tannin analysis.
-
Mobile Phase: A gradient elution using a binary solvent system is common.
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds. The specific gradient profile needs to be developed.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detection: Monitor the elution at a wavelength where this compound exhibits maximum absorbance, which should be determined by acquiring the UV spectrum of a pure standard (e.g., around 280 nm for general phenolics).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
This technical guide consolidates the current knowledge on the occurrence of this compound in Casuarina and Stachyurus species. While its presence is well-established, there is a clear need for further research to quantify its concentration in different species and plant tissues under various conditions. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake such studies. The continued investigation into this compound holds significant promise for the discovery and development of new therapeutic agents.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CASUARIIN, STACHYURIN AND STRICTININ, NEW ELLAGITANNINS FROM CASUARINA STRICTA AND STACHYURUS PRAECOX [jstage.jst.go.jp]
- 3. Tannis of Casuarina and Stachyurus species. Part 1. Structures of pendunculagin, this compound, strictinin, casuarinin, casuariin, and stachyurin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide on the Physicochemical Properties of Pure Casuarictin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of pure Casuarictin, a prominent member of the ellagitannin class of hydrolysable tannins.[1] Found in various plant species, including those of the Casuarina and Stachyurus genera, this compound is noted for its complex molecular architecture and significant biological activities.[1][2] This document consolidates essential data on its structural, spectral, and physical characteristics, alongside detailed experimental protocols for its isolation and characterization, to support ongoing research and development efforts.
Core Physicochemical Characteristics
This compound is a complex polyphenolic compound characterized by a central glucose core.[2] This core is esterified with one galloyl group and two hexahydroxydiphenoyl (HHDP) groups, which contribute to its potent antioxidant and anti-inflammatory properties.[2] The compound's appearance is typically a grayish-white or yellow powder.[]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₂₈O₂₆ | [][4][5][6] |
| Molecular Weight | 936.6 g/mol | [2][4] |
| Appearance | Grayish White or Yellow Powder | [] |
| Predicted Boiling Point | 1662.7 ± 65.0 °C | [] |
| Predicted Density | 2.23 ± 0.1 g/cm³ | [] |
| Predicted pKa | 7.54 ± 0.40 | [5] |
| Hydrogen Bond Donor Count | 15 | [5] |
| Hydrogen Bond Acceptor Count | 26 | [5] |
| Topological Polar Surface Area | 444 Ų | [5] |
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Interpretation | Source(s) |
| UV-Vis Spectroscopy | Absorption maxima (λmax) at 224–273 nm | Attributed to the conjugated aromatic systems within the galloyl and HHDP groups. | [2] |
| ¹H NMR | δ 7.18 ppm (singlet) | Aromatic protons of the galloyl group. | [2] |
| δ 6.38–6.69 ppm (four singlets) | Aromatic protons corresponding to the two HHDP groups. | [2] | |
| δ 3.22–4.01 ppm (multiplets) | Protons of the glucopyranose core, confirming a β-configuration at C-2. | [2] | |
| ¹³C NMR | δ 165–170 ppm | Ester carbonyl carbons. | [2] |
| δ 100–110 ppm | Oxygenated aromatic carbons. | [2] | |
| Mass Spectrometry (Negative Ion Mode) | [M-H]⁻ at m/z 935.0898 | Molecular ion consistent with the formula C₄₁H₂₈O₂₆. | [2] |
| Fragment at m/z 300.9967 | Characteristic fragment derived from the HHDP group. | [2] | |
| Fragment at m/z 169 | Fragment corresponding to gallic acid. | [2] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural characterization of this compound.
The isolation of this compound from plant sources, such as the leaves of Casuarina stricta, involves a multi-step process of extraction and chromatographic purification.[2][7]
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with an organic solvent, typically an ethyl acetate-soluble fraction of the leaf extract.[7]
-
Solvent Partitioning: The crude extract undergoes successive partitioning with solvents of increasing polarity, such as hexanes, dichloromethane, ethyl acetate, and n-butanol, to segregate compounds based on their solubility.[2] The fractions with the highest biological activity, usually the ethyl acetate and n-butanol extracts, are selected for further purification.[2]
-
Size-Exclusion Chromatography: The enriched n-butanol extract is subjected to size-exclusion chromatography. A common choice is a Sephadex LH-20 column with methanol as the eluting solvent.[2]
-
Droplet Counter-Current Chromatography (DCCC): For higher purity, fractions can be further purified using DCCC, a liquid-liquid chromatographic technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[7]
-
Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 4. This compound | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. KEGG COMPOUND: C10212 [genome.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Casuarictin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin is a hydrolyzable ellagitannin found in plants of the Casuarina and Stachyurus species.[1] It is composed of a glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one gallic acid unit.[1] This complex polyphenolic compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. These application notes provide a detailed protocol for the extraction and purification of this compound from its natural sources, methods for its characterization, and an overview of its potential biological signaling pathway interactions.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₂₈O₂₆ | [2] |
| Molecular Weight | 936.6 g/mol | [2] |
| Appearance | Pale yellow amorphous powder | [3] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Part 1: Extraction of Crude this compound from Casuarina Leaves
This protocol outlines the initial extraction and solvent partitioning to obtain a crude fraction enriched with this compound.
Materials and Reagents:
-
Dried leaves of Casuarina stricta or Casuarina equisetifolia
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Distilled water
-
Grinder or blender
-
Large glass container for maceration
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Plant Material Preparation: Air-dry the fresh leaves of Casuarina species in the shade. Once fully dried, grind the leaves into a fine powder using a grinder or blender.
-
Methanol Extraction:
-
Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours.[5]
-
Filter the extract through filter paper to remove the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract. A study on Casuarina equisetifolia leaves yielded approximately 12% crude extract from the dried leaf powder.[6]
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude ethyl acetate extract, which is enriched in tannins like this compound.[5][7]
-
Part 2: Purification of this compound
Two alternative methods for the purification of this compound from the crude ethyl acetate extract are provided below.
DCCC is an all-liquid separation technique that has been successfully used to isolate this compound.[3] It relies on the partitioning of the solute between a stationary liquid phase and a mobile liquid phase in the form of droplets.[8][9]
Materials and Reagents:
-
Crude ethyl acetate extract
-
Solvents for the biphasic system (e.g., Chloroform-Methanol-Water mixtures)[9]
-
DCCC instrument
Procedure:
-
Solvent System Selection: The choice of the biphasic solvent system is critical for successful separation. A common system for separating polar compounds like tannins is a mixture of chloroform, methanol, and water.[9] The optimal ratio should be determined empirically to achieve good droplet formation and partitioning of this compound.
-
Column Preparation: Fill the DCCC columns with the stationary phase of the chosen solvent system.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a small volume of the mobile phase and inject it into the DCCC instrument.
-
Elution and Fraction Collection: Pump the mobile phase through the stationary phase. The separation occurs as droplets of the mobile phase traverse the columns.[10] Collect fractions as they elute from the final column.
-
Analysis of Fractions: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Sephadex LH-20 is a size-exclusion and partition chromatography medium that is highly effective for the separation of polyphenolic compounds like tannins.[11][12]
Materials and Reagents:
-
Crude ethyl acetate extract
-
Sephadex LH-20 resin
-
Methanol, analytical grade
-
Ethanol, analytical grade
-
Acetone, analytical grade
-
Distilled water
-
Chromatography column
Procedure:
-
Column Packing:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.[12]
-
Prepare a slurry of the swollen resin in methanol and pour it into a glass column.
-
Allow the resin to pack under gravity, ensuring a uniform bed.
-
Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase (e.g., 100% methanol).
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fractionation:
-
Elute the column with a stepwise or gradient solvent system. A common approach for tannin purification is to first wash the column with a less polar solvent to remove non-tannin phenolics and then elute the tannins with a more polar solvent.
-
A suggested elution profile is:
-
Collect fractions of a fixed volume (e.g., 15-20 mL).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC or HPLC to identify those containing this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Data Presentation
The following table summarizes expected yields from the extraction of Casuarina species, based on available literature. Note that the final yield of purified this compound will be a fraction of the crude extract and will depend on the efficiency of the purification steps.
| Plant Material | Extraction Method | Fraction | Yield (%) | Reference |
| Casuarina equisetifolia leaves | Methanol Maceration | Crude Methanol Extract | 12 | [6] |
| Annona muricata leaves | Methanol Maceration | Ethyl Acetate Fraction | 32.88 (of crude extract) | [13] |
Quality Control
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions (General Protocol):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile (B). For example, a gradient starting with a high proportion of A and increasing the proportion of B over time.[14]
-
Detection: UV detector at 280 nm.[15]
-
Flow Rate: 1 mL/min.[15]
-
Injection Volume: 20 µL.[15]
The purity is determined by the area percentage of the this compound peak in the chromatogram.[3][16][17]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted below.
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathway Interactions
While direct studies on this compound's interaction with signaling pathways are limited, research on the structurally similar compound, Casuarinin, suggests potential anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[4][18]
The NF-κB pathway is a key regulator of inflammation.[2][19] Its inhibition can lead to a reduction in the expression of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and plays a role in inflammation and apoptosis.[20][21][22]
Caption: Potential inhibition of the MAPK signaling pathway.
References
- 1. CN102250159A - Method for extracting and preparing high-purity tannic acid from plant raw material containing tannin - Google Patents [patents.google.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of casuarinin against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semipurified Ethyl Acetate Partition of Methanolic Extract of Melastoma malabathricum Leaves Exerts Gastroprotective Activity Partly via Its Antioxidant-Antisecretory-Anti-Inflammatory Action and Synergistic Action of Several Flavonoid-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Droplet countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 10. DROPLET COUNTER CURRENT CHROMATOGRAPHY.pptx [slideshare.net]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of biochemical effects of Casuarina equisetifolia extract on gentamicin-induced nephrotoxicity and oxidative stress in rats. Phytochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Casuarinin suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network [mdpi.com]
- 21. embopress.org [embopress.org]
- 22. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Casuarictin in B16F10 Mouse Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Casuarictin, an ellagitannin with demonstrated anti-melanogenic and potential anti-cancer properties, in B16F10 mouse melanoma cell culture experiments. The following protocols and data are intended to serve as a starting point for investigating the effects of this compound on melanoma cell proliferation, apoptosis, and associated signaling pathways.
Introduction
This compound is a hydrolyzable tannin found in various plants, including species of Casuarina and Stachyurus. Recent studies have highlighted its biological activities, including its ability to inhibit melanogenesis in B16F10 mouse melanoma cells by downregulating the Microphthalmia-associated transcription factor (MITF)[1]. Furthermore, studies on Casuarinin, a closely related or identical compound, have demonstrated its capacity to induce apoptosis and cell cycle arrest in human breast adenocarcinoma cells, suggesting a broader anti-cancer potential[2]. This document outlines protocols for studying the effects of this compound on B16F10 cells and provides insights into its potential mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds, providing a reference for expected outcomes and experimental design.
Table 1: Cytotoxicity of this compound on B16F10 Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Assay |
| 10 | 72 | Non-toxic | MTS |
| 20 | 72 | Non-toxic | MTS |
| 30 | 72 | Non-toxic | MTS |
Data derived from studies on the anti-melanogenic properties of this compound, indicating that at concentrations effective for inhibiting melanin synthesis, the compound does not exhibit significant cytotoxicity[1].
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Incubation Time (hours) | Parameter | Result |
| 30 | 72 | Intracellular Melanin Content | Significantly Inhibited |
| 30 | 72 | Intracellular Tyrosinase Activity | Inhibited |
These findings highlight the anti-melanogenic properties of this compound[1].
Table 3: Apoptotic Effects of Casuarinin (this compound) on Cancer Cells (MCF-7)
| Effect | Observation |
| Cell Cycle | Arrest in G0/G1 phase |
| Apoptosis | Induced |
| p21/WAF1 Expression | Increased |
| Fas/Fas Ligand System | Enhanced Activity |
These results from studies on human breast cancer cells suggest a potential mechanism for this compound's anti-cancer activity that could be investigated in B16F10 cells[2].
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on B16F10 mouse melanoma cells.
B16F10 Cell Culture and Maintenance
-
Cell Line: B16F10 mouse melanoma cells (e.g., ATCC® CRL-6475™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable density.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTS Assay)
-
Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed B16F10 cells in a 6-well plate and treat with this compound (e.g., 30 µM) for 24, 48, or 72 hours.
-
Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, Bcl-2, Bax, Caspase-3, MITF, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for studying this compound in B16F10 cells.
Proposed Anti-Melanogenic Signaling Pathway of this compound
Caption: this compound's inhibition of melanogenesis via MITF.
Hypothesized Anti-Cancer Signaling Pathways of this compound
References
Application Notes and Protocols: Casuarictin as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin, an ellagitannin found in various plant species, has emerged as a promising natural inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] This document provides detailed application notes and experimental protocols for characterizing the tyrosinase inhibitory activity of this compound in enzymatic assays. The methodologies outlined are essential for researchers in dermatology, cosmetology, and pharmacology investigating novel agents for hyperpigmentation disorders.
Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[2][3] Dopaquinone is a highly reactive intermediate that polymerizes to form melanin. The inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.
This compound exerts its anti-melanogenic effects through a multi-faceted mechanism that includes the direct inhibition of intracellular tyrosinase activity, chelation of copper ions essential for enzyme function, and the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[1]
Data Presentation
The inhibitory effects of this compound on mushroom tyrosinase activity are concentration-dependent. While specific IC50 values are not extensively reported in publicly available literature, studies demonstrate significant inhibition at micromolar concentrations. For comparison, kojic acid is a well-established tyrosinase inhibitor and is often used as a positive control.
| Compound | Assay Type | Concentration (µM) | Substrate | % Inhibition | Reference |
| This compound | Diphenolase Activity | 30 | L-DOPA | Significant Inhibition | Goenka et al. |
| This compound | Monophenolase Activity | 10-20 | L-Tyrosine | Significant Inhibition | Goenka et al. |
| Kojic Acid | Diphenolase Activity | 500 | L-DOPA | Comparable to this compound's copper chelating ability | Goenka et al. |
Precise percentage of inhibition is not specified in the referenced literature, but noted as significant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its tyrosinase inhibitory activity.
Experimental Protocols
The following protocols are adapted from established methods for determining the inhibitory effect of this compound on mushroom tyrosinase.
Materials and Reagents
-
This compound (>95% purity)
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat# T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
L-Tyrosine (L-TYR)
-
Kojic Acid (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the sodium phosphate buffer to achieve final assay concentrations (e.g., 10-30 µM). The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay will depend on the specific activity of the enzyme lot (e.g., 3.5 µg/mL for diphenolase and 9.5 µg/mL for monophenolase activity).
-
Substrate Solutions:
-
L-DOPA Solution (for Diphenolase Assay): Prepare a fresh solution of 6 mM L-DOPA in 50 mM sodium phosphate buffer (pH 6.8).
-
L-Tyrosine Solution (for Monophenolase Assay): Prepare a solution of L-Tyrosine in 50 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay should be around 0.3 mM.
-
-
Kojic Acid Solution (Positive Control): Prepare a stock solution of kojic acid in DMSO and dilute with the phosphate buffer to the desired final concentrations.
Protocol 1: Diphenolase Inhibition Assay
-
In a 96-well plate, add 80 µL of various concentrations of this compound or kojic acid (positive control) in 50 mM sodium phosphate buffer (pH 6.8). For the negative control, add 80 µL of the buffer.
-
Add 100 µL of freshly prepared 6 mM L-DOPA solution to each well.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode at room temperature, taking readings every 30 seconds for 10-20 minutes.
-
The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
Protocol 2: Monophenolase Inhibition Assay
-
In a 96-well plate, add 80 µL of various concentrations of this compound or kojic acid in 50 mM sodium phosphate buffer (pH 6.8). Use buffer for the negative control.
-
Add 100 µL of L-Tyrosine solution to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the absorbance at 475 nm.
-
Calculate the percentage of tyrosinase inhibition as described in the diphenolase assay protocol.
Conclusion
This compound demonstrates significant potential as a tyrosinase inhibitor, acting through multiple mechanisms to reduce melanin production. The provided protocols offer a standardized approach for researchers to evaluate and quantify the inhibitory activity of this compound and other potential depigmenting agents. These enzymatic assays are fundamental tools in the screening and development of novel therapeutics and cosmetic ingredients for the management of hyperpigmentation.
References
- 1. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anti-inflammatory assay protocol using Casuarictin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Casuarictin, an ellagitannin found in plants like the white mangrove (Laguncularia racemosa), has demonstrated potential anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model. This model is a well-established method for screening compounds for their ability to suppress inflammatory responses.[4][5] The protocol outlines the assessment of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production, key mediators in the inflammatory cascade.
Principle
Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory mediators. This activation is primarily mediated through the activation of signaling pathways such as NF-κB and MAPK.[4][5] This protocol measures the ability of this compound to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages, providing an indication of its anti-inflammatory potential.
Materials and Reagents
-
This compound (purity ≥ 95%)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent (for NO detection)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
ELISA kits for TNF-α and IL-6
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Experimental Workflow
References
- 1. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Casuarictin to Elucidate the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions[1]. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of hundreds of genes involved in inflammation, immunity, and cell survival[2][3]. Consequently, the NF-κB pathway has emerged as a major therapeutic target for anti-inflammatory drug discovery[2][4].
Casuarictin, an ellagitannin found in various plant species, has demonstrated significant anti-inflammatory properties[5][6][7]. Related compounds have been shown to exert these effects by directly inhibiting the NF-κB signaling cascade[8]. These application notes provide a detailed overview and experimental protocols for utilizing this compound as a tool to investigate and modulate the NF-κB pathway.
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α)[9][10]. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB alpha (IκBα).[4][11][12] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome[2][13]. The degradation of IκBα releases the p65/p50 heterodimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes[4][14].
Studies on related hydrolyzable tannins like Casuarinin have shown that they can suppress TNF-α-induced NF-κB activation[8]. The proposed mechanism involves the inhibition of IKK activation, which prevents the subsequent phosphorylation and degradation of IκBα. This action effectively sequesters the NF-κB p65/p50 complex in the cytoplasm, preventing its nuclear translocation and the transcription of target inflammatory genes[8][15].
Caption: Canonical NF-κB pathway and the inhibitory point of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from experiments investigating this compound's effect on the NF-κB pathway. Data is presented to illustrate how results can be structured for clear comparison.
Table 1: Inhibition of NF-κB Transcriptional Activity (Measured by NF-κB Luciferase Reporter Assay)
| Treatment | This compound Conc. (µM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| Vehicle Control (Unstimulated) | 0 | 1,500 ± 120 | - |
| TNF-α (10 ng/mL) | 0 | 25,000 ± 2,100 | 0% |
| TNF-α + this compound | 10 | 16,250 ± 1,500 | 35% |
| TNF-α + this compound | 25 | 8,750 ± 900 | 65% |
| TNF-α + this compound | 50 | 4,500 ± 450 | 82% |
Table 2: Effect of this compound on Key NF-κB Pathway Proteins (Measured by Western Blot and quantified by densitometry)
| Treatment | This compound Conc. (µM) | Relative p-IκBα / IκBα Ratio | Relative Nuclear p65 / Lamin B1 Ratio |
| Vehicle Control (Unstimulated) | 0 | 0.1 ± 0.02 | 0.2 ± 0.03 |
| TNF-α (10 ng/mL) | 0 | 1.0 (Normalized) | 1.0 (Normalized) |
| TNF-α + this compound | 25 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| TNF-α + this compound | 50 | 0.18 ± 0.03 | 0.25 ± 0.04 |
Experimental Workflow
A systematic approach is required to validate the inhibitory effects of this compound on the NF-κB pathway. The following workflow outlines the key stages of investigation, from initial screening of activity to detailed mechanistic studies.
Caption: A logical workflow for investigating this compound's effects on NF-κB.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.[16][17]
1. Cell Culture and Transfection:
-
One day before the experiment, seed cells (e.g., HeLa or HEK293T) in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.[16][17]
-
If not using a stable cell line, transiently transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulate the cells by adding TNF-α (final concentration typically 10-20 ng/mL) to the appropriate wells. Leave some wells unstimulated as a negative control.
-
Incubate for an additional 6-24 hours, depending on the cell type and optimal response time.[18]
3. Cell Lysis and Luminescence Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis.[17]
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. Add the luciferase assay reagent to the lysate and measure firefly luminescence using a plate-reading luminometer.
-
Next, add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure the Renilla luminescence for normalization.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition by comparing the normalized luciferase activity in this compound-treated, TNF-α-stimulated cells to that in cells stimulated with TNF-α alone.
Protocol 2: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This protocol measures changes in the levels of key proteins in the NF-κB pathway.[19][20]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with TNF-α (10-20 ng/mL) for a short duration (e.g., 15-30 minutes for p-IκBα, 30-60 minutes for p65 translocation).
2. Protein Extraction:
-
For IκBα/p-IκBα (Whole Cell Lysate): Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For p65 Translocation (Nuclear/Cytoplasmic Fractionation): Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear fractions.[21]
3. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole cell/cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (p-IκBα to total IκBα; nuclear p65 to Lamin B1).
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[22][23]
1. Nuclear Protein Extraction:
-
Culture and treat cells as described for the Western blot p65 translocation experiment.
-
Isolate nuclear extracts using a high-salt buffer extraction method or a commercial kit.[24] Keep samples on ice throughout the procedure.
2. Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope ([γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.[25]
-
Purify the labeled probe to remove unincorporated labels.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg) with a binding buffer (containing poly(dI-dC) to reduce non-specific binding).
-
Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes to allow protein-DNA complexes to form.[25]
-
For specificity control (cold competition): In a separate reaction, add a 50-100 fold excess of unlabeled "cold" probe before adding the labeled probe.
-
For supershift analysis: To identify the specific NF-κB subunit, add an antibody against p65 or p50 to the reaction mixture after the initial binding incubation.
4. Electrophoresis and Detection:
-
Add loading dye to the reactions and load them onto a native (non-denaturing) polyacrylamide gel.[23]
-
Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
For radioactive probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
5. Data Analysis:
-
A "shifted" band represents the NF-κB-DNA complex. A decrease in the intensity of this band in samples from this compound-treated cells indicates reduced NF-κB DNA-binding activity. The disappearance of the band in the cold competition lane confirms specificity. A "supershifted" band (a band with even slower mobility) in the antibody lane confirms the presence of the targeted subunit (e.g., p65).[26]
References
- 1. www2.ufjf.br [www2.ufjf.br]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that marine-derived, multi-mineral, Aquamin inhibits the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Casuarinin suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNF-induced activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNF-alpha-induced increase in intestinal epithelial tight junction permeability requires NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear factor kappaB activation by muscarinic receptors in astroglial cells: effect of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibition of TNF-alpha-induced NF-kappaB activation by marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. gut.bmj.com [gut.bmj.com]
- 22. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. licorbio.com [licorbio.com]
- 24. med.upenn.edu [med.upenn.edu]
- 25. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Application of Casuarictin in Cancer Chemoprevention: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin, an ellagitannin found in various plants including blackberries and pomegranates, has garnered interest for its potential role in cancer chemoprevention.[1][2] As a member of the hydrolyzable tannin family, it shares structural similarities with other bioactive compounds known for their antioxidant and anti-inflammatory properties.[3] While research specifically on this compound's anticancer effects is still emerging, studies on closely related ellagitannins like Casuarinin and Pedunculagin provide a valuable framework for investigating its potential. This document outlines the current understanding of this compound and provides detailed protocols based on studies of related compounds, offering a practical guide for researchers exploring its application in cancer chemoprevention.
Overview of this compound and Related Compounds
This compound is an isomer of Casuarinin and is biosynthetically derived from Tellimagrandin II.[4][5] Ellagitannins as a class are known to possess chemopreventive and therapeutic properties, acting through various mechanisms including antioxidant activity, induction of apoptosis, and modulation of cellular signaling pathways.[1][6] Due to the limited specific data on this compound, this application note will draw upon findings from studies on Casuarinin and Pedunculagin to provide representative experimental details.
Quantitative Data on Related Ellagitannins
To provide a reference for the potential efficacy of this compound, the following table summarizes quantitative data from studies on related ellagitannins.
| Compound | Cancer Cell Line | Assay | IC50 Value / Effect | Reference |
| Casuarinin | Human breast adenocarcinoma (MCF-7) | Apoptosis Induction | Blocked cell-cycle progression in G0/G1 phase | [6] |
| Human lung carcinoma (A549) | Apoptosis Induction | Blocked cell-cycle progression in G0/G1 phase | [6] | |
| Pedunculagin | Adriamycin-resistant human breast cancer (MCF-7/Adr) | Growth Inhibition | 43.7% decrease in viability at 10 µM | [7] |
| Adriamycin-resistant human breast cancer (MCF-7/Adr) | Growth Inhibition | 73.3% decrease in viability at 313 µM | [7] |
Experimental Protocols
The following protocols are adapted from established methodologies used to evaluate the anticancer properties of ellagitannins and can serve as a starting point for investigating this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (or related compound)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the investigation of this compound's effect on key proteins involved in cancer-related signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Signaling Pathways and Visualizations
Ellagitannins are known to modulate several key signaling pathways involved in cancer progression. Based on studies of related compounds, this compound may influence pathways such as the PI3K/Akt and MAPK/ERK pathways, and the intrinsic apoptosis pathway.
Proposed Experimental Workflow for this compound Evaluation
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound's chemopreventive potential.
Caption: Proposed workflow for evaluating this compound's chemopreventive effects.
Potential Signaling Pathway: Intrinsic Apoptosis
Based on the actions of related ellagitannins, this compound may induce apoptosis through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed intrinsic apoptosis pathway modulated by this compound.
Conclusion
While direct and extensive research on the application of this compound in cancer chemoprevention is currently limited, the existing knowledge on related ellagitannins provides a strong rationale for its investigation. The protocols and potential mechanisms of action outlined in this document are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific effects on cancer cells and its in vivo efficacy, which could pave the way for its development as a novel chemopreventive agent.
References
- 1. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 4. Casuarinin - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Ellagitannins in Cancer Chemoprevention and Therapy [mdpi.com]
- 7. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Interactions: Application Notes and Protocols for MALDI-TOF MS Analysis of Casuarictin-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the qualitative and quantitative analysis of non-covalent complexes between the ellagitannin, Casuarictin, and target proteins. This powerful analytical technique offers a rapid and sensitive method to confirm binding, determine stoichiometry, and gain insights into the molecular interactions that underpin the biological activity of this promising natural product.
Introduction to this compound and its Therapeutic Potential
This compound is a hydrolyzable tannin found in various plant species, including Casuarina and Stachyurus species.[1] It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule.[1] Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. These properties make this compound a compelling candidate for further investigation in drug discovery and development. Understanding its interactions with specific protein targets is crucial to elucidating its mechanisms of action and advancing its therapeutic applications.
Principle of MALDI-TOF MS for Non-Covalent Complex Analysis
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules, including intact proteins and their non-covalent complexes. In this method, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), allowing for precise mass determination.
For the analysis of non-covalent complexes, the "gentle" nature of the MALDI process is critical to preserving the integrity of the interaction between the protein and its ligand. The detection of a new peak corresponding to the mass of the protein-ligand complex provides direct evidence of binding.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various protein targets. This data is essential for understanding the potency and specificity of this compound's biological effects.
Table 1: Inhibitory Concentration (IC50) of this compound against Inflammatory Mediators
| Target Protein/Pathway | Cell Line | Inducer | IC50 (µM) | Reference |
| Interleukin-6 (IL-6) Secretion | GES-1 | TNFα | ~0.2 | [2] |
| Interleukin-8 (IL-8) Secretion | GES-1 | TNFα | ~0.5 | [2] |
| MMP-9 Secretion | GES-1 | TNFα | ~0.5 | [2] |
| NF-κB Driven Transcription | GES-1 | TNFα | ~0.5 | [2] |
Table 2: Inhibitory Concentration (IC50) of Related Compounds against Other Enzymes
| Compound | Target Enzyme | IC50 | Reference |
| Agrimoniin (dimeric ellagitannin) | α-glucosidase | 21.8 µg/mL | [3] |
| 7,8,4'-trihydroxyisoflavone | Tyrosinase | 5.23 ± 0.6 µM | [2] |
| 6,7,4'-trihydroxyisoflavone | Tyrosinase | 9.2 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and analysis of this compound-protein complexes using MALDI-TOF MS.
Protocol 1: Preparation of this compound-Protein Complex
This protocol describes the formation of the non-covalent complex between this compound and a target protein.
Materials:
-
This compound (pure compound)
-
Target Protein (e.g., secretory Phospholipase A2 - sPLA2)
-
Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Pipettes and sterile, low-binding microcentrifuge tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of the target protein in the binding buffer at a concentration of 10-100 µM. Ensure the protein is pure and properly folded.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
Complex Formation:
-
In a microcentrifuge tube, mix the target protein and this compound in the desired molar ratio (e.g., 1:1, 1:5, 1:10).
-
The final concentration of the protein should be in the low micromolar range (e.g., 1-10 µM).
-
Incubate the mixture at room temperature or 37°C for a specified period (e.g., 30-60 minutes) to allow for complex formation.
-
-
Control Samples: Prepare control samples containing only the protein and only this compound in the same buffer and at the same concentrations used for the complex formation.
Protocol 2: MALDI-TOF MS Sample Preparation (Dried-Droplet Method)
This is a standard and widely used method for preparing samples for MALDI-TOF MS analysis.
Materials:
-
This compound-protein complex solution (from Protocol 1)
-
MALDI Matrix Solution (e.g., saturated solution of Sinapinic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Pipettes
Procedure:
-
Matrix-Analyte Mixture: In a microcentrifuge tube, mix 1 µL of the this compound-protein complex solution with 1 µL of the MALDI matrix solution. Pipette up and down gently to ensure thorough mixing.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. As the solvent evaporates, the analyte and matrix will co-crystallize.
-
Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.
-
Control Spotting: Repeat steps 1-3 for the protein-only and this compound-only control samples.
Protocol 3: MALDI-TOF MS Sample Preparation (Thin-Layer Method)
This method can sometimes provide better resolution and sensitivity, especially for challenging samples.
Materials:
-
This compound-protein complex solution (from Protocol 1)
-
MALDI Matrix Solution (as in Protocol 2)
-
MALDI target plate
-
Pipettes
Procedure:
-
Matrix Layer: Apply a thin, uniform layer of the matrix solution to the MALDI target plate and allow it to dry completely. This creates a "seed layer" of matrix crystals.
-
Analyte Application: Spot 1 µL of the this compound-protein complex solution directly onto the pre-formed matrix layer.
-
Analyte Absorption: Allow the analyte solution to be absorbed into the matrix layer.
-
Washing (Optional): To remove salts or other contaminants, a gentle on-plate wash can be performed by applying a small droplet of cold, deionized water to the spot and then carefully removing it with the edge of a pipette tip or by gentle aspiration. Allow the spot to dry completely.
-
Overlayer (Optional): A second, very thin layer of matrix solution can be applied on top of the analyte spot and allowed to dry.
-
Analysis: The prepared target plate is now ready for MALDI-TOF MS analysis.
Mandatory Visualizations
Experimental Workflow
References
- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturally-occurring-tyrosinase-inhibitors-classified-by-enzyme-kinetics-and-copper-chelation - Ask this paper | Bohrium [bohrium.com]
- 4. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Casuarictin using DPPH and FRAP Assays
These application notes provide detailed methodologies for assessing the antioxidant capacity of Casuarictin, an ellagitannin found in various plant species, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. These protocols are designed for researchers, scientists, and professionals in the field of drug development.
DPPH Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for evaluating the free radical scavenging activity of antioxidants.[1][2][3] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2]
Application Notes
The DPPH assay is particularly useful for the initial screening of natural products and compounds like this compound to determine their potential as free radical scavengers.[1] The method is straightforward, involving the mixing of the test compound with a DPPH solution and measuring the change in absorbance.[1] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is proportional to the antioxidant's activity.[1][2][3] This assay is versatile and can be used with various solvents, though methanol and ethanol are common.[2]
Principle of the DPPH Assay
The DPPH radical (DPPH•) is a stable free radical with a deep violet color, showing a strong absorption maximum around 517 nm.[1][4] When an antioxidant compound (A-H), such as this compound, is added, it donates a hydrogen atom to the DPPH•, reducing it to DPPH-H (diphenylpicrylhydrazine).[1][2] This reduction leads to a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.[1][3] The degree of discoloration indicates the scavenging potential of the antioxidant.[3]
Experimental Protocol
A. Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer or Microplate reader
-
Pipettes and microcentrifuge tubes or 96-well plates
-
Volumetric flasks
B. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration. Store this solution in a dark bottle and at 4°C to prevent degradation. For instance, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol.
-
This compound Sample Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From this stock, prepare a series of dilutions to obtain different concentrations for testing.
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the this compound samples.
C. Assay Procedure:
-
Pipette a specific volume of the this compound sample solutions (e.g., 100 µL) into separate test tubes or wells of a 96-well plate.[5]
-
Add a fixed volume of the DPPH working solution (e.g., 2.9 mL for cuvettes or 200 µL for plates) to each tube or well.[2][5]
-
For the control (blank), mix the solvent with the DPPH solution without any sample.[5]
-
Shake the mixture vigorously and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[2][6]
-
After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1][2]
D. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:[5]
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity percentage against the different concentrations of this compound.
Data Presentation: DPPH Assay Results for this compound
| Sample | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| This compound | 10 | 25.5 ± 1.8 | |
| 25 | 48.2 ± 2.5 | 26.1 ± 1.5 | |
| 50 | 75.8 ± 3.1 | ||
| 100 | 92.3 ± 2.2 | ||
| Ascorbic Acid | 2 | 30.1 ± 1.5 | |
| (Std.) | 5 | 55.4 ± 2.1 | 4.5 ± 0.3 |
| 10 | 89.6 ± 2.8 | ||
| 20 | 95.1 ± 1.9 | ||
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4][7]
Application Notes
The FRAP assay is a simple, fast, and reproducible method for assessing the total antioxidant power of a substance.[7] It is particularly useful for evaluating the reducing ability of antioxidants found in various biological samples, including plant extracts.[8] This assay provides a direct measure of the electron-donating capacity of antioxidants like this compound.[9]
Principle of the FRAP Assay
The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[4][7][8] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[7][9]
Experimental Protocol
A. Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound sample
-
UV-Vis Spectrophotometer or Microplate reader
-
Water bath (37°C)
-
Pipettes and microcentrifuge tubes or 96-well plates
B. Preparation of Solutions:
-
FRAP Reagent: Prepare fresh on the day of use by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.[6]
-
This compound Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent.
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of FeSO₄ solutions (e.g., from 100 to 2000 µM) to generate a standard curve.
C. Assay Procedure:
-
Add a small volume of the this compound sample solution (e.g., 100 µL) to a test tube or well.[10]
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 3.0 mL) and mix thoroughly.[10]
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[4][10]
-
Measure the absorbance of the resulting blue solution at 593 nm.[4][8]
-
Prepare a standard curve using the FeSO₄ solutions under the same conditions.
D. Calculation of FRAP Value: The antioxidant capacity of this compound is determined by comparing the change in absorbance of the sample with the standard curve of FeSO₄. The results are typically expressed as µmol of Fe(II) equivalents per gram or milligram of the sample (µmol Fe(II)/g or mg).
Data Presentation: FRAP Assay Results for this compound
| Sample | Concentration (mg/mL) | Absorbance at 593 nm | FRAP Value (µmol Fe(II)/mg) |
| This compound | 0.1 | 0.458 ± 0.021 | |
| 0.2 | 0.895 ± 0.035 | 2250 ± 110 | |
| 0.5 | 2.150 ± 0.098 | ||
| Trolox (Std.) | 0.1 | 0.512 ± 0.025 | |
| 0.2 | 1.015 ± 0.041 | 2550 ± 130 | |
| 0.5 | 2.480 ± 0.115 | ||
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Visualization: Principle of the FRAP Assay
Caption: The chemical principle of the FRAP assay.
Summary of Antioxidant Capacity for this compound
This table provides a comparative summary of the antioxidant capacity of this compound as determined by the DPPH and FRAP assays.
| Assay Method | Parameter Measured | Result for this compound (Hypothetical) | Standard and Value (Hypothetical) | Interpretation |
| DPPH | Free Radical Scavenging | IC50 = 26.1 µg/mL | Ascorbic Acid (IC50 = 4.5 µg/mL) | Indicates strong hydrogen-donating ability. |
| FRAP | Ferric Reducing Power | 2250 µmol Fe(II)/mg | Trolox (2550 µmol Fe(II)/mg) | Demonstrates high electron-donating capacity. |
These results collectively suggest that this compound possesses significant antioxidant properties, capable of both scavenging free radicals and reducing oxidant species. The complementary nature of the DPPH (radical scavenging) and FRAP (reducing power) assays provides a more comprehensive assessment of its antioxidant potential, which is crucial for its evaluation in research and drug development.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zen-bio.com [zen-bio.com]
- 10. journal.unisza.edu.my [journal.unisza.edu.my]
Application Notes and Protocols for Studying sPLA2-Induced Myonecrosis with Casuarictin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Casuarictin, a natural ellagitannin, as a potent inhibitor for studying secretory Phospholipase A2 (sPLA2)-induced myonecrosis in animal models. The protocols and data presented herein are designed to facilitate research into the mechanisms of venom-induced muscle damage and the development of novel anti-myotoxic therapies.
Application Notes
Principle of the Assay
Secretory phospholipases A2 (sPLA2) are enzymes commonly found in snake venoms that play a critical role in the pathophysiology of envenomation by inducing local and systemic effects, including myonecrosis (muscle tissue death).[1] The catalytic activity of sPLA2 on the phospholipids of the muscle cell membrane (sarcolemma) leads to a cascade of events, including inflammation, cell damage, and the release of intracellular muscle components, such as creatine kinase (CK), into the bloodstream.[2]
This compound, an ellagitannin isolated from the white mangrove (Laguncularia racemosa), has been identified as a potent inhibitor of sPLA2.[3][4][5] The inhibitory mechanism involves the formation of a stable, non-covalent complex with the sPLA2 enzyme, which significantly reduces its catalytic activity.[3][4] By inhibiting sPLA2, this compound can effectively mitigate the downstream pathological effects, including edema and myonecrosis.[3][4][5] This makes this compound a valuable tool for studying the role of sPLA2 in myonecrosis and for assessing the efficacy of potential therapeutic interventions in animal models.
Key Applications
-
Mechanism of Myonecrosis: Elucidating the molecular and cellular mechanisms by which sPLA2 induces muscle damage.
-
Screening for sPLA2 Inhibitors: Using this compound as a positive control in assays designed to screen for novel synthetic or natural sPLA2 inhibitors.
-
Therapeutic Efficacy Studies: Evaluating the therapeutic window and dose-response of potential anti-myotoxic agents in a preclinical setting.
-
Pharmacological Research: Investigating the anti-inflammatory and cytoprotective properties of compounds in the context of enzyme-induced tissue damage.
Quantitative Data Presentation
The following tables summarize the inhibitory effects of this compound on sPLA2 activity and myonecrosis. The data is based on studies using sPLA2 isolated from the venom of the rattlesnake Crotalus durissus terrificus.[3][4]
Table 1: Dose-Dependent Inhibition of sPLA2 Enzymatic Activity by this compound
| Molar Ratio (sPLA2:this compound) | Inhibition of Enzymatic Activity |
| Control (sPLA2 alone) | Baseline Activity |
| 1:5 | Significant Inhibition |
| 1:10 | Strong Inhibition |
| 1:20 | Near-Complete Inhibition |
| Note: The data presented is a qualitative summary based on graphical representations in the source literature. The original study demonstrates a clear dose-dependent reduction in sPLA2 enzymatic velocity with increasing concentrations of this compound.[4] |
Table 2: Effect of this compound on sPLA2-Induced Myonecrosis (Creatine Kinase Levels) in Mice
| Treatment Group | Serum Creatine Kinase (CK) Levels (U/L) | Myonecrosis Inhibition |
| Saline Control | Normal Baseline Levels | - |
| sPLA2 (50 µg) | Significantly Elevated | 0% |
| sPLA2 (50 µg) + this compound (1:10 molar ratio) | Significantly Reduced vs. sPLA2 alone | Strong Inhibition |
| sPLA2 (50 µg) + this compound (1:20 molar ratio) | Near Baseline Levels | Near-Complete Inhibition |
| Note: this compound was administered 10 minutes after the sPLA2 injection. The results indicate a potent neutralizing effect of this compound on sPLA2-induced myotoxicity, as evidenced by the marked reduction in the serum biomarker for muscle damage, creatine kinase.[4] |
Experimental Protocols
In Vivo sPLA2-Induced Myonecrosis Model in Mice
This protocol describes the induction of myonecrosis in mice using sPLA2 and the subsequent treatment with this compound to evaluate its inhibitory potential.
Materials and Reagents:
-
Male Swiss mice (20-25 g)
-
sPLA2 from Crotalus durissus terrificus venom (lyophilized)
-
This compound (isolated from Laguncularia racemosa)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles (e.g., 29G insulin syringes)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Creatine kinase (CK) activity assay kit
-
Formalin (10% neutral buffered)
-
Paraffin and histology reagents (Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Reagent Preparation:
-
Reconstitute the lyophilized sPLA2 in sterile saline to a final concentration of 1 mg/mL.
-
Dissolve this compound in sterile saline to achieve the desired concentrations for the different treatment groups (e.g., to achieve 1:5, 1:10, and 1:20 molar ratios relative to the sPLA2 dose).
-
-
Myonecrosis Induction:
-
Anesthetize the mice.
-
Inject 50 µL of the sPLA2 solution (50 µg) intramuscularly into the gastrocnemius muscle of the right hind limb.
-
Inject 50 µL of sterile saline into the gastrocnemius muscle of the left hind limb to serve as a control.
-
-
This compound Administration:
-
Ten minutes after the sPLA2 injection, administer 50 µL of the prepared this compound solution (or saline for the sPLA2 control group) into the same site as the sPLA2 injection.
-
-
Monitoring: Observe the animals for any signs of distress.
-
Sample Collection (3 hours post-sPLA2 injection):
-
Anesthetize the mice.
-
Collect blood via cardiac puncture into appropriate tubes.
-
Process the blood to obtain serum or plasma.
-
Euthanize the mice by an approved method.
-
Dissect the gastrocnemius muscles from both hind limbs.
-
-
Biochemical Analysis:
-
Determine the creatine kinase (CK) activity in the serum/plasma samples according to the manufacturer's instructions of the commercial assay kit.
-
-
Histological Analysis:
-
Fix the dissected muscle tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope to assess the extent of muscle fiber damage, inflammation, and necrosis.
-
Visualization of Pathways and Workflows
Caption: sPLA2-Induced Myonecrosis Signaling Pathway.
Caption: Mechanism of Myonecrosis Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Inhibition of creatine kinase activity from rat cerebral cortex by D-2-hydroxyglutaric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of creatine kinase reduces the rate of fatigue-induced decrease in tetanic [Ca2+]i in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytically active phospholipase A2 myotoxin from Crotalus durissus terrificus induces proliferation and differentiation of myoblasts dependent on prostaglandins produced by both COX-1 and COX-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Potential of Casuarictin
For Researchers, Scientists, and Drug Development Professionals
Part 1: Application Note: Investigating the Antimicrobial Potential of Casuarictin
Introduction
This compound is a hydrolysable ellagitannin found in various plant species, including those of the Casuarina and Stachyurus genera.[1] Ellagitannins are a class of polyphenolic compounds known for a variety of biological activities, including antimicrobial effects.[2] With the persistent challenge of antimicrobial resistance, there is a critical need to explore novel compounds from natural sources. This compound, with its complex polyphenolic structure, represents a promising candidate for the development of new antimicrobial agents. These application notes provide a comprehensive experimental framework to systematically evaluate the antimicrobial efficacy and safety profile of this compound.
Hypothesized Mechanism of Action
The antimicrobial action of ellagitannins like this compound is multifaceted. A primary proposed mechanism involves the disruption of the bacterial cell membrane and cell wall integrity.[3] Tannins can bind to proteins and enzymes on the cell surface, leading to altered membrane permeability and eventual cell lysis. Furthermore, polyphenols have been shown to interfere with bacterial communication systems, such as quorum sensing (QS), which regulates virulence and biofilm formation.[4][5] By inhibiting key enzymes in these pathways, for instance, glucosyltransferases and fructosyltransferases in S. mutans, this compound may prevent the formation of protective biofilms, rendering bacteria more susceptible to antimicrobial agents and host defenses.[6] Another potential mechanism is the inhibition of essential bacterial enzymes and the chelation of metal ions necessary for microbial growth.[6]
Experimental Design Overview
To thoroughly assess the antimicrobial potential of this compound, a multi-step experimental workflow is proposed. This workflow begins with determining the minimum concentration of this compound that inhibits bacterial growth (MIC) and the minimum concentration that kills the bacteria (MBC). The spectrum of activity is further evaluated using the disk diffusion assay. To understand the dynamics of its bactericidal or bacteriostatic action, a time-kill kinetic assay is performed. Finally, the safety of this compound is evaluated through a cytotoxicity assay on human keratinocyte cells (HaCaT), providing an initial assessment of its potential for topical applications.
Data Presentation
Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | 64 | 128 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 256 | >512 | >2 | Bacteriostatic |
| MRSA ATCC 43300 | 128 | 256 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 512 | >512 | >1 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | 128 | 512 | 4 | Bactericidal |
Table 2: Zone of Inhibition for this compound (1 mg/disk) in Disk Diffusion Assay
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 18 ± 1.5 |
| Escherichia coli ATCC 25922 | 10 ± 1.0 |
| MRSA ATCC 43300 | 16 ± 1.2 |
| Pseudomonas aeruginosa ATCC 27853 | 8 ± 0.5 |
| Enterococcus faecalis ATCC 29212 | 15 ± 1.8 |
Table 3: Cytotoxicity of this compound on HaCaT Cells (IC50)
| Compound | IC50 (µg/mL) |
| This compound | > 500 |
| Doxorubicin (Positive Control) | 1.5 |
Part 2: Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
This compound stock solution (e.g., in DMSO, then diluted in CAMHB)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing this compound and the positive control antibiotic. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: 100 µL CAMHB + 100 µL inoculum.
-
Sterility Control: 200 µL CAMHB.
-
Positive Control: A row with a serially diluted standard antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, and from the growth control well, take a 10 µL aliquot and spot-plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[7][8]
References
- 1. [PDF] Influence of Polyphenols on Bacterial Biofilm Formation and Quorum-sensing | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of polyphenols on bacterial biofilm formation and quorum-sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activity of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Custom Synthesis of Casuarictin for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Casuarictin
This compound is a hydrolyzable ellagitannin, a type of natural polyphenol found in various plant species, including Casuarina and Stachyurus species, as well as in white mangrove (Laguncularia racemosa) and some edible plants.[1][2] Its chemical structure is characterized by a glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1][2] this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-melanogenic properties.[3][4] These characteristics make it a promising candidate for further investigation in drug discovery and development, as well as a valuable tool for a wide range of research applications.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 79786-00-8 | [5][6] |
| Molecular Formula | C41H28O26 | [5][6] |
| Molecular Weight | 936.65 g/mol | [5][6] |
| Appearance | Grayish White or Yellow Powder | [7] |
| IUPAC Name | [(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.0²,¹⁹.0⁵,¹⁰.0¹¹,¹⁶.0²⁶,³¹.0³²,³⁷]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | [7] |
Application Notes
Anti-inflammatory Research
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[4] By inhibiting sPLA2, this compound can reduce the production of pro-inflammatory mediators like arachidonic acid.[8] This makes it a valuable compound for studying inflammatory pathways and for the development of novel anti-inflammatory agents. Further research has indicated its potential to reduce edema and myonecrosis induced by sPLA2.[4] The underlying mechanism is thought to involve the inhibition of the NF-κB signaling pathway.[9]
Dermatological and Cosmetic Science
In the field of dermatology and cosmetics, this compound shows promise as a skin-lightening and anti-aging agent.[3] Studies have shown that it can inhibit melanogenesis in B16F10 mouse melanoma cells by downregulating the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanin production.[3][10][11] Additionally, this compound has been found to protect against UVB-induced skin damage by reducing the degradation of pro-collagen and inhibiting the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen breakdown.[7][12]
Antioxidant and Cellular Protection Studies
As a polyphenol, this compound is a potent antioxidant. It can effectively scavenge free radicals, thereby protecting cells from oxidative stress and damage. This antioxidant activity is fundamental to many of its other biological effects and makes it a useful tool for research into oxidative stress-related diseases.
Antimicrobial Research
This compound has also been reported to possess antimicrobial properties, making it a candidate for research into new antimicrobial agents. Its ability to inhibit the growth of various microorganisms warrants further investigation into its spectrum of activity and mechanism of action.
Custom Synthesis of this compound
While this compound can be isolated from natural sources, total chemical synthesis offers the advantage of producing a pure, well-characterized compound, free from natural contaminants. A generalized workflow for the total synthesis of this compound, based on published methodologies, is outlined below.[1][13]
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. smu.novanet.ca [smu.novanet.ca]
- 9. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMILE Downregulation during Melanogenesis Induces MITF Transcription in B16F10 Cells [mdpi.com]
- 11. Anti-melanogenesis effect of dehydroglyasperin C through the downregulation of MITF via the reduction of intracellular cAMP and acceleration of ERK activation in B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Total Synthesis of Casuarinin. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Formulation of Casuarictin for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casuarictin is a hydrolyzable ellagitannin found in various plant species, including Casuarina and Stachyurus species.[1] Ellagitannins are a class of polyphenolic compounds known for a range of biological activities, including antioxidant and anti-inflammatory effects.[2] Research suggests that this compound may exert anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Like many large polyphenolic compounds, this compound's high molecular weight and complex structure contribute to poor aqueous solubility and low oral bioavailability, posing significant challenges for in vivo studies.[4][5][6]
Effective formulation is therefore critical to ensure adequate systemic exposure in animal models to accurately evaluate its therapeutic potential. This document provides a comprehensive guide to developing a suitable formulation for this compound, covering solubility screening, formulation strategies, and detailed experimental protocols.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for formulation design.
| Property | Value | Source |
| Chemical Formula | C₄₁H₂₈O₂₆ | [1][7] |
| Molecular Weight | 936.65 g/mol | [7][8] |
| Chemical Class | Hydrolyzable Tannin (Ellagitannin) | [1] |
| Appearance | (Typically a solid powder) | - |
| Aqueous Solubility | Predicted to be low. Requires experimental determination. | [4][5] |
| Storage | Store at -20°C, protected from light. | [8] |
Formulation Development Strategy
The primary goal is to develop a safe and stable vehicle that can solubilize this compound at the desired concentration for the intended route of administration (e.g., oral gavage, intravenous injection). Given its poor solubility, a systematic approach is required.[9][10]
Formulation Development Workflow
A logical workflow is crucial for efficiently identifying a suitable formulation. This involves screening various pharmaceutically acceptable excipients to determine their solubilizing capacity for this compound before proceeding to formulation and stability testing.[11]
Caption: Workflow for this compound formulation development.
Potential Formulation Strategies
For preclinical studies, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[12][13]
-
Co-solvent Systems: These are mixtures of a water-miscible organic solvent and an aqueous vehicle (e.g., saline, PBS). They are simple to prepare and widely used in early-stage studies.[14] The primary risk is drug precipitation upon administration when the formulation is diluted in biological fluids.[14]
-
Common Co-solvents: Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol.[15]
-
-
Surfactant-based Systems (Micellar Solutions): Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility.[12]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
-
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[13][16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Quantitative Data for Formulation Screening
The following table should be used to systematically record the results of solubility screening experiments. The goal is to find the vehicle or combination of excipients that provides the highest solubility while maintaining stability.
| Excipient / Vehicle System | Concentration Range (%) | Resulting this compound Solubility (mg/mL) | Observations (e.g., Clarity, Stability, Precipitation) |
| Deionized Water | 100% | To be determined | Note any visible particles or lack of dissolution. |
| Saline (0.9% NaCl) | 100% | To be determined | Baseline for physiological conditions. |
| PEG 400 in Saline | 10 - 50% | To be determined | Assess clarity and potential for precipitation upon dilution. |
| Propylene Glycol in Saline | 10 - 50% | To be determined | Note viscosity and handling characteristics. |
| 5% Tween® 80 in Water | 5% | To be determined | Observe for formation of a clear micellar solution. |
| 20% HP-β-CD in Water | 20% | To be determined | Check for complete dissolution and formation of a clear solution. |
| DMSO | 100% | To be determined | High solubilizing power, but use in vivo is limited.[15] |
| PEG 400:PG:Saline | Various Ratios | To be determined | Explore ternary systems for optimal solubility and safety. |
Note: All concentrations and results are placeholders and must be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Screening
This protocol uses a high-throughput shake-flask method to efficiently screen multiple vehicles.[17]
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable excipients and vehicle systems.
Materials:
-
This compound powder
-
Selected solvents and vehicles (from Table above)
-
96-well filter plates (e.g., MultiScreen® Solubility Filter Plate) or 1.5 mL microcentrifuge tubes[17]
-
Plate shaker or vortex mixer
-
Centrifuge (for microcentrifuge tube method)
-
HPLC-UV or UPLC-MS/MS system for quantification[18]
Methodology:
-
Preparation of Stock Solution (if needed): Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 10 mg/mL). This is for creating calibration standards.
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of each test vehicle (e.g., 2 mg into 200 µL of vehicle in a microcentrifuge tube). Ensure undissolved solid is visible.
-
Seal the tubes/plate.
-
-
Equilibration:
-
Agitate the samples on a plate shaker at room temperature for 1.5 to 24 hours to reach equilibrium.[17] Longer times may be needed and should be validated.
-
-
Separation of Undissolved Solid:
-
Centrifuge the microcentrifuge tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Alternatively, if using a filter plate, filter the saturated solution into a collection plate via vacuum.[17]
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to fall within the range of a pre-prepared calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method to determine the concentration of dissolved this compound.[18]
-
-
Data Recording: Record the calculated solubility (in mg/mL) for each vehicle in the data table. Note any observations.
Protocol 2: Preparation of a Co-solvent Formulation (Example)
Objective: To prepare a 10 mg/mL this compound formulation in a 40% PEG 400 co-solvent system for oral administration.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400), pharmaceutical grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL)
-
Vortex mixer and/or sonicator
-
Sterile syringe filter (0.22 µm), if for parenteral administration[19]
Methodology:
-
Vehicle Preparation: In a sterile 15 mL conical tube, prepare 10 mL of the vehicle by adding 4 mL of PEG 400 to 6 mL of sterile saline.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until a homogenous, clear solution is formed.
-
Drug Solubilization:
-
Weigh 100 mg of this compound powder.
-
Add the powder to the 10 mL of prepared vehicle.
-
Vortex vigorously for 5-10 minutes. If dissolution is slow, use a bath sonicator to aid solubilization, being careful to avoid excessive heating.[11]
-
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization (for parenteral use): If the formulation is intended for intravenous or intraperitoneal injection, it must be sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.[19] Oral formulations do not require sterilization.[19]
-
Labeling: Label the final container with the compound name (this compound), concentration (10 mg/mL), vehicle composition (40% PEG 400 in Saline), preparation date, and an appropriate expiration date (typically short-term for preclinical studies).[19]
Protocol 3: Short-Term Stability Assessment
Objective: To ensure the formulation remains stable and the drug stays in solution under study conditions.
Methodology:
-
Prepare the final formulation as described in Protocol 2.
-
Store an aliquot of the formulation under the same conditions as the dosing solutions (e.g., room temperature, 4°C).
-
Visually inspect the solution for any signs of precipitation, cloudiness, or color change at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
(Optional) For a quantitative assessment, take a small sample at each time point, filter or centrifuge, and analyze the supernatant by HPLC to confirm the concentration has not decreased.
Visualization of Target Signaling Pathway
This compound is reported to inhibit the NF-κB pathway, which is a key regulator of inflammation. Understanding this pathway helps contextualize its mechanism of action.[20]
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Metabolite Profiling of a Purified Ellagitannin Isolated from Polygonum capitatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. admescope.com [admescope.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
- 19. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Improving Casuarictin Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with casuarictin, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a complex hydrolyzable ellagitannin, a type of tannin found in various plant species like Casuarina and Stachyurus.[1] It is formed from a glucose molecule linked to two hexahydroxydiphenic acid (HHDP) units and one gallic acid unit.[1] Its structure contains multiple hydroxyl groups, contributing to its biological activities.[2]
Q2: What is the reported solubility of this compound?
This compound is described as being slightly soluble in water, and soluble in dimethyl sulfoxide (DMSO) and methanol.[][4] Its high molecular weight and complex polyphenolic structure contribute to its limited aqueous solubility.
Q3: Why is this compound's solubility a concern for researchers?
For a compound to be effectively studied in biological assays or developed as a therapeutic agent, it must be dissolved in a physiologically compatible solvent system.[5] Poor aqueous solubility can lead to issues such as compound precipitation in buffers, inaccurate concentration measurements, and reduced bioavailability in in vitro and in vivo models, ultimately affecting experimental reproducibility and outcomes.[5][6]
Q4: What are the primary biological activities of this compound?
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2] It is known to be a potent inhibitor of enzymes like α-glucosidase and secretory phospholipase A2 (sPLA2).[4][7] Research also suggests it may have neuroprotective potential, with studies exploring its role as an inhibitor of presenilin stabilization factor like protein in Alzheimer's disease research.[8] Furthermore, it has been reported to inhibit the NF-κB inflammatory pathway.[9]
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
Cause: this compound has inherently low water solubility due to its large, complex structure.[] Direct dissolution in aqueous buffers is often challenging.
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound powder in a suitable organic solvent like DMSO or methanol to create a high-concentration stock solution.[][4]
-
Serial Dilution: Serially dilute the stock solution into your aqueous experimental buffer to reach the final desired concentration. This method ensures the compound is fully dissolved before being introduced to the aqueous environment, minimizing precipitation.
-
Gentle Warming and Sonication: To aid dissolution in the initial organic solvent, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[8]
Issue 2: My this compound solution is cloudy or shows visible precipitate after dilution into an aqueous buffer.
Cause: This is often due to the compound crashing out of solution when the concentration of the organic co-solvent becomes too low to maintain solubility. This is a common problem for poorly soluble compounds.[10]
Solution:
-
Decrease the Final Concentration: The desired final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO or methanol in the buffer may keep the this compound in solution. Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.
-
Adjust the pH: The solubility of phenolic compounds like this compound can be pH-dependent. Systematically adjusting the pH of your final buffer may enhance solubility.[6][11] It is crucial to ensure the chosen pH does not affect the compound's stability or interfere with the experimental assay.
-
Use of Solubilizing Agents (Excipients): For formulation development, consider using pharmaceutically acceptable surfactants or cyclodextrins, which can form complexes with the drug to enhance its aqueous solubility.[11][12] This approach requires careful validation to ensure the excipient does not interfere with the experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of this compound, which can then be diluted for experimental use.
Materials:
-
This compound (high-purity powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean microcentrifuge tube. Perform this in a controlled environment to minimize exposure to moisture.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 936.65 g/mol ), you would need 9.37 mg of the compound.
-
Dissolution:
-
Cap the tube securely and vortex the mixture for 30-60 seconds.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied if necessary.[8]
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₂₈O₂₆ | [2] |
| Molecular Weight | 936.6 g/mol | [13][14] |
| Appearance | Grayish White or Yellow Powder | [] |
| Hydrogen Bond Donors | 15 | [14] |
| Hydrogen Bond Acceptors | 26 | [14] |
| Topological Polar S.A. | 444 Ų | [14] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [] |
| DMSO | Soluble | [][4] |
| Methanol | Soluble | [] |
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Simplified diagram of this compound's known inhibitory signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. wjbphs.com [wjbphs.com]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. This compound | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Casuarictin stability issues in long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the long-term storage and experimental use of Casuarictin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: I am observing a decrease in the biological activity of my this compound sample over time. What could be the cause?
Answer: A decrease in biological activity is often linked to the degradation of this compound. The primary degradation pathway for this compound, an ellagitannin, is hydrolysis. This process involves the cleavage of ester bonds, leading to the formation of degradation products such as Pedunculagin and Castalagin, which may have different biological activities. Several factors can accelerate this degradation:
-
Improper Storage Temperature: Long-term storage at temperatures above -20°C can lead to significant degradation.
-
Exposure to Light: this compound is known to be light-sensitive. Exposure to ambient light can catalyze degradation.
-
pH of the Solution: Aqueous solutions of this compound are susceptible to pH-dependent hydrolysis. Stability is generally greater in acidic conditions (around pH 4) and decreases as the pH becomes neutral or alkaline.
-
Presence of Oxygen: While less documented for this compound specifically, many polyphenolic compounds are prone to oxidation, which can be exacerbated by exposure to air.
-
Repeated Freeze-Thaw Cycles: For this compound solutions, repeated cycling between frozen and thawed states can accelerate degradation.
Recommended Solutions:
-
Verify Storage Conditions: Ensure that solid this compound is stored at -20°C or lower in a tightly sealed container, protected from light.
-
Prepare Fresh Solutions: For experiments, it is highly recommended to prepare fresh solutions of this compound. If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.
-
Control pH: When preparing aqueous solutions for experiments, consider using a buffer system to maintain a slightly acidic pH (e.g., pH 4-5) to improve stability.
-
Minimize Oxygen Exposure: When working with solutions, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Question: I am seeing extra peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?
Answer: The appearance of additional peaks in your HPLC chromatogram is a strong indicator of this compound degradation. As this compound is an ellagitannin, it can hydrolyze into smaller molecules. The primary degradation products you are likely observing are:
-
Pedunculagin: Formed by the loss of a gallate group from this compound.
-
Castalagin: Formed from the further degradation of Pedunculagin through the opening of the glucose pyranose ring.[1]
-
Ellagic Acid: A further breakdown product that can be formed from the hydrolysis of the hexahydroxydiphenoyl (HHDP) group.
The presence and intensity of these peaks will depend on the extent and conditions of degradation. To confirm the identity of these peaks, you can use mass spectrometry (LC-MS) or compare their retention times with commercially available standards if possible.
Logical Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound should be kept in a dry, dark environment at -20°C or lower.[2] It is recommended to store it in a tightly sealed container to minimize exposure to moisture and air.
Q2: How should I store this compound solutions?
A2: For short-term storage (days to weeks), stock solutions can be stored at 0-4°C in the dark.[2] For longer-term storage (months), it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[2] The solvent used can also impact stability; DMSO is a common solvent for initial stock solutions.
Q3: What is the expected shelf-life of this compound?
A3: If stored properly in its solid form, this compound can have a shelf life of over 3 years.[2] However, the stability of this compound in solution is significantly lower and is highly dependent on the storage conditions (temperature, pH, light exposure).
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
A5: Yes, this compound should be protected from light.[2] Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions. All storage and experimental procedures should be conducted with measures to minimize light exposure, such as using amber vials or covering containers with aluminum foil.
Quantitative Data on Ellagitannin Stability
While specific quantitative stability data for pure this compound under various stress conditions is not extensively published, the following tables summarize data for ellagitannins from a study on strawberry products, which can provide a general indication of stability trends.
Table 1: Effect of Temperature on the Stability of Total Ellagitannins + Ellagic Acid Conjugates (EAC) in Strawberry Puree over 12 Months.[3][4]
| Storage Temperature (°C) | Average Decrease every 3 months | Total Decrease after 12 months |
| -20 | Minimal | ~15% |
| 4 | ~6% | ~28% |
| 20 | ~6% | ~28% |
Table 2: Changes in this compound Content in Strawberry Products During Storage.[3]
| Product | Storage Temperature (°C) | Change in this compound Content |
| Strawberry Puree | -20, 4, 20 | Decreased with increasing storage time at all temperatures. |
| Strawberry Juice | 4, 20 | Increased after 3 months, then varied. |
Note: The increase in this compound in the juice could be due to the breakdown of larger oligomeric ellagitannins into this compound.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Buffers (e.g., phosphate or acetate buffer)
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubators/water baths for temperature control
-
Photostability chamber or a light source with controlled irradiance
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Protect the stock solution from light.
3. Forced Degradation (Stress) Conditions:
-
Acid Hydrolysis: Dilute the stock solution in acidic solutions of varying concentrations (e.g., 0.1 M HCl, 1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in basic solutions of varying concentrations (e.g., 0.1 M NaOH, 1 M NaOH) and keep at room temperature (alkaline hydrolysis is often rapid).
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose aliquots of the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber). Wrap a control sample in aluminum foil to serve as a dark control.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
5. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL
6. Data Analysis:
-
Quantify the peak area of this compound and its degradation products at each time point.
-
Calculate the percentage of this compound remaining.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) and half-life (t½) if the degradation follows first-order kinetics.
Signaling Pathways and Mechanisms of Action
This compound's Inhibition of α-Glucosidase
This compound is a known inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, this compound can help to reduce postprandial hyperglycemia.
Caption: this compound inhibits α-glucosidase, reducing glucose production.
This compound's Role in the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
This compound's Interaction with Presenilin Stabilization Factor Like Protein (PSFL)
In the context of Alzheimer's disease research, this compound has been identified as a potential inhibitor of the Presenilin Stabilization Factor Like Protein (PSFL). PSFL is involved in the stabilization of Presenilin, a key component of the γ-secretase complex that produces amyloid-beta peptides. By inhibiting PSFL, this compound may reduce the stability of Presenilin and consequently lower the production of amyloid-beta.
Caption: this compound may inhibit PSFL, leading to reduced amyloid-beta production.
References
Technical Support Center: Troubleshooting Peak Tailing for Casuarictin in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing Casuarictin using reverse-phase high-performance liquid chromatography (RP-HPLC). The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical chemical properties of this compound that might contribute to peak tailing in RP-HPLC?
A1: this compound is an ellagitannin, a class of hydrolyzable tannins. Its structure contains a central glucose core esterified with multiple galloyl and hexahydroxydiphenoyl (HHDP) groups.[1] This results in a large, complex molecule with numerous hydroxyl (-OH) groups, making it highly polar. While this compound is considered essentially neutral, its many polar functional groups can engage in secondary interactions with the stationary phase, leading to peak tailing.
Q2: My this compound peak is showing significant tailing. What is the most likely cause?
A2: The most common cause of peak tailing for polar analytes like this compound in reverse-phase HPLC is secondary interactions with the silica-based stationary phase.[2] Specifically, residual silanol groups (Si-OH) on the silica surface can interact with the hydroxyl groups of this compound, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[3]
Q3: How can I minimize secondary silanol interactions to improve peak shape?
A3: There are several effective strategies to reduce secondary silanol interactions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a highly effective method. By operating at a pH of around 2-3, the residual silanol groups are protonated (Si-OH₂⁺), which significantly reduces their ability to interact with the polar groups of this compound.[4] Adding a small amount of an acid like formic acid or acetic acid to the mobile phase is common practice for analyzing polyphenols.[5][6][7]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active. Using a high-quality, well-end-capped C18 or C8 column is highly recommended.
-
Mobile Phase Additives: In addition to acids, other mobile phase modifiers can be used. However, for this compound, pH control is the most critical factor.
Q4: Could my mobile phase composition be the problem? What are the recommended mobile phase conditions for this compound analysis?
A4: Yes, an inappropriate mobile phase is a frequent cause of poor peak shape. For the analysis of ellagitannins like this compound, a gradient elution is typically employed using a C18 column. The mobile phase generally consists of:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Acetonitrile or Methanol.
A common starting point is to use 0.1% formic acid in both water and the organic solvent to maintain a consistent low pH throughout the gradient.[8][9]
Q5: I've adjusted my mobile phase pH, but I still see some tailing. What else should I check?
A5: If peak tailing persists after optimizing the mobile phase, consider the following potential issues:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degraded. Try flushing the column with a strong solvent (e-g., 100% acetonitrile or methanol) or, if the column is old, it may need to be replaced.[10]
-
Sample Overload: Injecting too much sample (either in mass or volume) can saturate the stationary phase and lead to peak distortion, including tailing.[4] To check for this, try diluting your sample and injecting a smaller volume.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase composition, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[4] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Column Voids: A void or channel in the column packing material can lead to distorted peaks. This can be caused by pressure shocks or operating outside the column's recommended pH range.[2] A column with a void typically needs to be replaced.
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting this compound peak tailing in RP-HPLC.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | To protonate residual silanol groups and minimize secondary interactions.[4] |
| Acidic Modifier Concentration | 0.1% (v/v) Formic Acid or Acetic Acid | To maintain a stable, low pH mobile phase.[8][9] |
| Injection Volume | < 2% of Column Volume | To prevent volume overload and peak distortion. |
| Sample Concentration | As low as practical for detection | To avoid mass overload of the stationary phase. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Solvent A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.
-
Solvent B (Organic): To 999 mL of HPLC-grade acetonitrile or methanol, add 1 mL of formic acid. Mix thoroughly and degas.
-
Ensure both solvents are filtered through a 0.22 µm or 0.45 µm membrane filter before use.
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 3: Column Flushing and Equilibration
-
Column Flushing: If contamination is suspected, flush the column (disconnected from the detector) with a series of solvents, for example:
-
20 column volumes of water
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol
-
-
Column Equilibration: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for this compound peak tailing in RP-HPLC.
References
- 1. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Optimizing Casuarictin Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casuarictin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a type of hydrolyzable tannin known as an ellagitannin.[1] It is found in various plant species and possesses antioxidant and anti-inflammatory properties.[2] Its mechanism of action is thought to involve the inhibition of inflammatory pathways, such as the NF-κB signaling pathway, and the modulation of cellular oxidative stress.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Direct cytotoxic IC50 values for this compound against various cell lines are not widely published. However, based on studies of related ellagitannins and preliminary cytotoxicity data, a sensible starting range for exploratory experiments would be from 1 µg/mL to 200 µg/mL . One study found that this compound was not cytotoxic to mammalian fibroblast cells at concentrations up to 116 µg/mL. Other ellagitannins have shown cytotoxic effects in the low µg/mL range against various cancer cell lines.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific research question, cell type, and available equipment. Commonly used assays include:
-
MTT Assay: A widely used colorimetric assay that measures metabolic activity. It is an endpoint assay.[5]
-
XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but the formazan product is soluble, simplifying the protocol.
-
Resazurin (AlamarBlue) Assay: A fluorescent or colorimetric assay that is more sensitive than tetrazolium assays.
-
ATP Assay: A highly sensitive luminescent assay that measures the level of ATP in viable cells.
For initial screening, an MTT or XTT assay is often a good starting point due to its cost-effectiveness and established protocols.
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the cell type's doubling time and the specific aims of your experiment. Typical incubation times for drug treatment in cell viability assays range from 24 to 72 hours .[6] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for observing the desired effect of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Phenol red in the medium can interfere with some assays. | Use phenol red-free medium for the assay. | |
| This compound may interact with the assay reagents. | Run a control with this compound in cell-free media to check for interference. | |
| Low signal or no difference between treated and untreated cells | This compound concentration is too low or too high (causing rapid cell death). | Perform a wide-range dose-response experiment (e.g., 0.1 to 200 µg/mL). |
| Incubation time is too short. | Increase the incubation time (e.g., 48h, 72h). | |
| Cell seeding density is too low. | Optimize the initial cell seeding density for your cell line. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| "Edge effect" in 96-well plates due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete mixing and solubilization of the formazan product. | |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation at high concentrations. | Check the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO). |
| Antioxidant properties of this compound may interfere with redox-based assays. | Consider using an alternative viability assay that is not based on metabolic reduction (e.g., a dye exclusion assay or ATP assay). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when designing your experiments.
Table 1: Reported Cytotoxicity of Ellagitannins (for reference)
| Compound/Extract | Cell Line | IC50 / Effect | Reference |
| This compound | Mammalian Fibroblasts | No cytotoxicity up to 116 µg/mL | - |
| Phyllanthus acuminatus extract (rich in ellagitannins) | AGS (gastric adenocarcinoma) | IC50 = 11.3 µg/mL | [3] |
| Phyllanthus acuminatus extract (rich in ellagitannins) | SW620 (colorectal adenocarcinoma) | IC50 = 10.5 µg/mL | [3] |
| Walnut extract (rich in Tellimagrandin I & II) | MDA-MB-231, MCF7, HeLa | Cytotoxic | [1] |
| Reaumuria vermiculata ellagitannins | PC-3 (prostate cancer) | IC50 < 1 µg/mL | [4] |
Table 2: Recommended Starting Parameters for Cell Viability Assays
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Optimize for each cell line to ensure exponential growth during the assay. |
| This compound Concentration Range | 1 - 200 µg/mL (logarithmic dilutions) | Based on data from related compounds. A wider range may be necessary. |
| Incubation Time | 24, 48, and 72 hours | Perform a time-course experiment. |
| MTT Reagent Concentration | 0.5 mg/mL | A common starting concentration. |
| MTT Incubation Time | 2 - 4 hours | Optimize for your cell line. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). b. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis: a. Subtract the average absorbance of the "no cell" control wells from all other absorbance values. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: A decision tree for troubleshooting cell viability assay issues.
References
- 1. Cytotoxic effects of ellagitannins isolated from walnuts in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-roj.org [e-roj.org]
- 3. Flavonoids and Ellagitannins Characterization, Antioxidant and Cytotoxic Activities of Phyllanthus acuminatus Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Casuarictin degradation during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Casuarictin during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a hydrolysable ellagitannin, a complex polyphenolic compound found in plants like Casuarina and Stachyurus species.[1] Its structure, containing multiple ester bonds, makes it susceptible to hydrolysis, a chemical breakdown reaction with water. This degradation is accelerated by factors such as pH, temperature, and oxidative stress.
Q2: What are the main factors that cause this compound degradation during extraction?
A2: The primary factors leading to this compound degradation are:
-
High pH: Neutral to alkaline conditions (pH 7 and above) significantly accelerate the hydrolysis of the ester bonds in the molecule.
-
Elevated Temperatures: Higher temperatures provide the energy needed to break the chemical bonds in this compound, leading to its breakdown.
-
Oxidation: The presence of oxygen and oxidative enzymes can damage the molecule.
-
Presence of Water: As hydrolysis is a reaction with water, prolonged exposure, especially under harsh conditions, can lead to degradation.
Q3: What are the typical degradation products of this compound?
A3: this compound typically degrades sequentially. It first loses a gallate group to form pedunculagin. Further degradation through the opening of the glucose pyranose ring results in the formation of castalagin.[1] Ultimately, under harsh conditions like strong acid hydrolysis, it can break down further to ellagic acid.
Q4: Can I store the plant material before extraction? If so, how?
A4: Yes, but proper storage is crucial. To minimize degradation, plant material should be either freeze-dried (lyophilized) or flash-frozen in liquid nitrogen immediately after harvesting and then stored at -80°C until extraction. This minimizes water activity and halts enzymatic processes that can degrade this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH: The extraction solvent may have a neutral or alkaline pH. | Maintain an acidic pH (ideally between 3-5) throughout the extraction process by using a buffered solvent (e.g., with citric acid). |
| Degradation due to temperature: The extraction was performed at a high temperature. | Conduct the extraction at low temperatures (4°C) or room temperature if the duration is short. Avoid any heating steps. | |
| Oxidative degradation: The sample was exposed to air for extended periods. | Add antioxidants like ascorbic acid (0.1% w/v) or sodium metabisulfite (0.05% w/v) to the extraction solvent.[2][3] Perform extraction under a nitrogen or argon atmosphere if possible. | |
| Inefficient extraction solvent: The solvent used is not optimal for this compound. | Use a mixture of an organic solvent and water, such as 70-80% acetone or methanol in water.[4] | |
| Presence of high amounts of ellagic acid in the extract. | Significant hydrolysis has occurred: This indicates severe degradation of this compound and other ellagitannins. | Re-evaluate the entire extraction protocol. The pH is likely too high, the temperature is excessive, or the extraction time is too long. Implement all the recommendations for preventing degradation. |
| The extract changes color (e.g., darkens) over time. | Oxidation and polymerization: Polyphenols are reacting with oxygen. | Store the extract at low temperatures (-20°C or -80°C) in an airtight container, preferably under an inert atmosphere. The addition of antioxidants during extraction will also help improve the stability of the final extract. |
Data on this compound Stability
The stability of ellagitannins like this compound is highly dependent on pH and temperature. The following tables summarize the impact of these factors on degradation.
Table 1: Effect of Temperature on Ellagitannin Stability
| Temperature | Stability | Degradation Rate | Recommendation |
| -80°C | Very High | Negligible | Ideal for long-term storage of plant material and extracts. |
| -20°C | High | Minimal | Suitable for short to medium-term storage of extracts.[5] |
| 4°C | Moderate | Low | Recommended for the extraction process to minimize degradation.[5] |
| 20-25°C (Room Temp) | Low | Moderate | Acceptable for short extraction steps, but cooling is preferred. Degradation increases with time.[5] |
| > 40°C | Very Low | High | Should be avoided. High temperatures significantly accelerate hydrolysis.[6] |
Table 2: Effect of pH on Ellagitannin Stability
| pH Range | Stability | Degradation Pathway | Recommendation |
| 3.0 - 5.5 | High | Minimal hydrolysis | Ideal range for extraction and storage of extracts.[7] |
| 5.5 - 7.0 | Moderate to Low | Slow hydrolysis to pedunculagin and castalagin | Sub-optimal; degradation will occur over time. |
| 7.0 - 8.0 | Very Low | Rapid hydrolysis to pedunculagin, castalagin, and ellagic acid | Avoid this pH range completely. |
| > 8.0 | Extremely Low | Very rapid and complete degradation | To be avoided under all circumstances. |
Optimized Experimental Protocol for this compound Extraction
This protocol is designed to maximize the yield of intact this compound while minimizing degradation.
Materials:
-
Fresh or properly stored (-80°C) plant material (e.g., leaves of Casuarina stricta)
-
Extraction Solvent: 80% Acetone in water (v/v)
-
Antioxidant/Acidifier Solution: Ascorbic acid (1 g) and Citric Acid (5 g) dissolved in 100 mL of water.
-
Liquid Nitrogen
-
Centrifuge (refrigerated)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Sample Preparation:
-
Flash-freeze the fresh plant material with liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
To the powdered plant material (e.g., 10 g), add 100 mL of the pre-chilled (4°C) 80% acetone extraction solvent.
-
Add 1 mL of the Antioxidant/Acidifier solution to the mixture to achieve a final concentration of approximately 0.01% ascorbic acid and 0.05% citric acid, ensuring an acidic pH.
-
Homogenize the mixture using a blender or homogenizer for 1-2 minutes at high speed. Keep the sample on ice to prevent heating.
-
Transfer the slurry to a conical flask and stir on a magnetic stirrer for 30 minutes in a cold room (4°C).
-
-
Clarification:
-
Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant and collect the supernatant.
-
Re-extract the pellet with another 50 mL of the extraction solvent and centrifuge again.
-
Pool the supernatants.
-
-
Solvent Removal:
-
Remove the acetone from the pooled supernatant using a rotary evaporator at a low temperature (≤ 35°C).
-
This will leave an aqueous extract.
-
-
Purification (Optional - Liquid-Liquid Partitioning):
-
To further purify, the aqueous extract can be partitioned against ethyl acetate. This compound will preferentially move to the ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry with anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure.
-
-
Lyophilization:
-
Freeze the final aqueous extract (or the residue from the ethyl acetate fraction redissolved in a minimal amount of water) at -80°C.
-
Lyophilize the frozen extract until a dry powder is obtained.
-
-
Storage:
-
Store the final powdered extract at -80°C in an airtight, dark container to prevent degradation from moisture, light, and heat.
-
Visual Guides
Caption: Simplified degradation pathway of this compound under adverse conditions.
Caption: Recommended workflow for minimizing this compound degradation during extraction.
Caption: Troubleshooting logic for diagnosing low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2008052674A1 - Aqueous polyphenol and metabisulfite salt compositions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Mobile Phase Optimization for Casuarictin Isomers
Welcome to the technical support center for the HPLC mobile phase optimization of Casuarictin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating and analyzing these complex ellagitannin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
A1: The main challenges stem from their structural similarities. This compound and its isomers, such as casuarinin, are large, complex polyphenolic compounds with multiple chiral centers and functional groups.[1] This results in very similar polarities and affinities for the stationary phase, making them difficult to resolve. Key issues include poor resolution (peak co-elution or overlapping), peak tailing due to interactions with the stationary phase, and potential on-column degradation.
Q2: What is a good starting point for a mobile phase composition for this compound isomer separation?
A2: A common and effective starting point for the separation of ellagitannins, including this compound isomers, is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a binary gradient of:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Acetonitrile or methanol.
The acidic modifier is crucial for good peak shape and to suppress the ionization of the phenolic hydroxyl groups. Formic acid (0.1% v/v) is a widely used and effective choice.
Q3: Why is the pH of the mobile phase so critical for the separation of these isomers?
A3: The pH of the mobile phase directly influences the ionization state of the numerous hydroxyl groups on the this compound molecule. At higher pH, these groups can deprotonate, leading to increased polarity and earlier elution. Inconsistent or suboptimal pH can result in peak broadening, splitting, or shifts in retention time, making the method unreliable. Maintaining a consistent, slightly acidic pH (typically between 2.5 and 3.5 with formic or phosphoric acid) ensures that the isomers are in a single, non-ionized form, leading to sharper peaks and better resolution.
Q4: Should I use an isocratic or gradient elution method?
A4: Due to the complexity of the sample matrix and the subtle differences between the isomers, a gradient elution method is highly recommended. An isocratic method is unlikely to provide sufficient resolution to separate all isomers and related compounds in a reasonable timeframe. A gradient allows for the effective elution of a wide range of compounds with varying polarities.
Q5: What type of HPLC column is best suited for this compound isomer separation?
A5: A reversed-phase C18 column is the most common and generally successful choice for the separation of polyphenols like this compound. For improved resolution of structurally similar isomers, consider using columns with a smaller particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) and a longer column length. Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity for aromatic compounds and may improve the separation of certain isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlapping | 1. Inadequate Mobile Phase Strength: The gradient may be too steep, not allowing enough time for the isomers to separate. 2. Incorrect Solvent Choice: The organic solvent (acetonitrile or methanol) may not provide the optimal selectivity. 3. Suboptimal pH: The mobile phase pH may not be effectively suppressing the ionization of the analytes. | 1. Flatten the Gradient: Decrease the rate of change of the organic solvent percentage during the elution of the target isomers. You may need to introduce an isocratic hold during this period. 2. Solvent Switching: If using acetonitrile, try substituting with methanol, or vice-versa. Methanol can sometimes offer different selectivity for polyphenols. 3. Adjust pH: Ensure the pH of the aqueous mobile phase is consistently acidic, ideally between 2.5 and 3.5, using an additive like 0.1% formic acid. |
| Peak Tailing | 1. Secondary Interactions: The acidic phenolic groups may be interacting with residual silanols on the silica-based stationary phase. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Column Contamination: Buildup of strongly retained compounds on the column. | 1. Lower Mobile Phase pH: Further decrease the pH to ensure complete protonation of the analytes. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Use a Guard Column and Flush the Column: A guard column will protect the analytical column. Implement a robust column washing procedure after each analytical batch. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios can cause shifts in retention. 2. Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. 3. Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection. | 1. Precise Mobile Phase Preparation: Prepare fresh mobile phase for each run and use a calibrated pH meter. Ensure thorough mixing. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducibility. 3. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before each injection. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The sample may be degrading in the autosampler. | 1. Use High-Purity Solvents: Employ HPLC-grade or MS-grade solvents and freshly prepared mobile phases. Run a blank gradient to identify the source of contamination. 2. Control Sample Temperature: Use a cooled autosampler (e.g., 4 °C) to minimize the degradation of these sensitive compounds. |
Experimental Protocols
General Protocol for HPLC Separation of Ellagitannin Isomers
This protocol provides a starting point for developing a method for this compound isomers. Optimization will likely be required.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract in a suitable solvent, such as a methanol:water (50:50, v/v) mixture.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
-
-
HPLC System and Column:
-
System: HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 280 nm for general phenolic compounds. A DAD can be used to scan a wider range to find the optimal wavelength.
-
-
Gradient Elution Program:
-
A scouting gradient, as shown in the table below, is a good starting point. This can then be optimized to improve the resolution of the target isomers.
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions
| Component | Solvent A (Aqueous) | Solvent B (Organic) | Notes |
| Primary Recommendation | Water with 0.1% (v/v) Formic Acid | Acetonitrile | Good for general polyphenol separation and is MS-compatible. |
| Alternative 1 | Water with 0.1% (v/v) Formic Acid | Methanol | May offer different selectivity for closely related isomers. |
| Alternative 2 | Water with 0.05% (v/v) Phosphoric Acid | Acetonitrile | A stronger acid that can sometimes improve peak shape for acidic compounds. Not ideal for MS detection. |
Table 2: Example Gradient Elution Programs for Ellagitannin Separation
| Time (minutes) | % Solvent A | % Solvent B | Curve | Notes |
| Scouting Gradient | ||||
| 0.0 | 95 | 5 | Linear | Initial conditions |
| 5.0 | 95 | 5 | Linear | Isocratic hold to allow for elution of very polar compounds |
| 35.0 | 60 | 40 | Linear | Gradual increase in organic solvent to elute compounds of interest |
| 40.0 | 10 | 90 | Linear | Column wash |
| 45.0 | 10 | 90 | Linear | Hold for complete wash |
| 46.0 | 95 | 5 | Linear | Return to initial conditions |
| 55.0 | 95 | 5 | Linear | Column re-equilibration |
| Optimized Gradient (Example for Isomer Resolution) | ||||
| 0.0 | 92 | 8 | Linear | |
| 15.0 | 85 | 15 | Linear | Shallow gradient for early eluting compounds |
| 25.0 | 80 | 20 | Linear | Steeper gradient to elute less polar compounds |
| 30.0 | 5 | 95 | Linear | Column wash |
| 35.0 | 5 | 95 | Linear | |
| 36.0 | 92 | 8 | Linear | Return to initial conditions |
| 45.0 | 92 | 8 | Linear | Re-equilibration |
Note: These are example gradients and must be adapted based on the specific column dimensions and the observed chromatogram.
Visualizations
Caption: Workflow for HPLC method optimization for isomer separation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Refining Enzyme Kinetic Assays with Casuarictin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Casuarictin in enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a type of hydrolysable tannin known as an ellagitannin.[1][2] It is composed of a central glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[2][3] Found in plant species like Casuarina and Stachyurus, its molecular weight is 936.6 g/mol .[1][3][4] Due to its structure, it possesses antioxidant and anti-inflammatory properties in addition to its enzyme-inhibiting capabilities.[3]
Q2: What is the primary mechanism of enzyme inhibition by this compound?
This compound primarily functions by forming stable complexes with enzymes, leading to their inhibition.[3] For some enzymes, like α-glucosidase, it acts as a competitive inhibitor.[5][6] In the case of metalloenzymes such as tyrosinase, it can also chelate metal ions (like copper) in the active site.[7] Its anti-inflammatory effects are linked to the inhibition of enzymes like secretory phospholipase A2 (sPLA2) and its ability to bind to NFκB.[3][8]
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[1][5] To prepare a stock solution, select an appropriate solvent based on the product datasheet; solubility can sometimes be increased by warming the tube to 37°C and using an ultrasonic bath.[5] It is recommended to store prepared solutions in single-use aliquots to avoid degradation from repeated freeze-thaw cycles.[5]
Q4: Which enzymes are known to be inhibited by this compound?
Research has demonstrated that this compound inhibits a range of enzymes, including:
Troubleshooting Guide
Q5: My assay shows no or very low inhibition with this compound. What could be the cause?
-
Incorrect Concentration: Verify your calculations and dilutions for the this compound stock solution. Tannins can be difficult to dissolve; ensure the compound is fully solubilized before adding it to the assay.
-
Enzyme/Substrate Concentration: The relative concentrations of the enzyme, substrate, and inhibitor are critical. Ensure your substrate concentration is near the Michaelis constant (Km) for the enzyme, as very high substrate levels can overcome competitive inhibition.[10][11]
-
Assay Conditions: Check that the pH, temperature, and ionic strength of your assay buffer are optimal for enzyme activity.[12][13] Extreme conditions can denature the enzyme or affect inhibitor binding.
-
Inhibitor Degradation: Ensure your this compound stock has been stored properly and is not expired. Prepare fresh dilutions for each experiment.
Q6: I am observing inconsistent and non-reproducible results between experiments. What should I check?
-
Reagent Preparation: Always use freshly prepared buffers and reagent solutions. Ensure all components, especially the enzyme and this compound, are completely thawed and mixed thoroughly before use.[14][15]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error.[15] Use calibrated pipettes and be consistent with your technique.
-
Reaction Timing: Ensure you are measuring the initial velocity of the reaction, where the rate is linear.[15][16] If the reaction proceeds for too long, substrate depletion or product inhibition can lead to non-linear kinetics and inconsistent results.
-
Plate Effects: In microplate-based assays, "edge effects" caused by differential evaporation can skew results.[13] Avoid using the outermost wells or fill them with buffer to maintain humidity.
Q7: The absorbance/fluorescence readings in my control wells (without inhibitor) are unexpectedly low. What is the problem?
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always keep enzyme stocks on ice when not in use.[15] Perform a positive control to confirm enzyme activity.
-
Incorrect Buffer Conditions: The assay buffer must be at the optimal pH and temperature for the enzyme.[13][14] Using ice-cold buffer, for example, can drastically reduce enzyme activity.[14]
-
Omitted Reagent: Double-check your protocol to ensure all necessary components (e.g., cofactors, substrates) were added to the reaction mixture.[14]
Q8: Could other components in my sample preparation be interfering with the assay?
Yes, certain substances can interfere with enzymatic assays. Common interfering agents to avoid in your sample preparations include EDTA (>0.5 mM), SDS (>0.2%), Sodium Azide (>0.2%), and high concentrations of detergents like Tween-20 (>1%).[14] If you suspect interference, consider sample deproteinization or dialysis.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various enzymes.
| Enzyme Target | IC50 Value | Reference(s) |
| α-Glucosidase | 0.21 µg/mL | [5][6] |
| α-Amylase | 55.6 µg/mL | [8][9] |
| Pancreatic Lipase | 553.3 µg/mL | [8][9] |
| Histidine Decarboxylase (HDC) | 3.3 µM | [3] |
Experimental Protocols
General Protocol for Determining IC50 of this compound
This protocol provides a general framework for a 96-well plate colorimetric or fluorometric enzyme inhibition assay. It must be optimized for the specific enzyme and substrate being used.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for your target enzyme. Ensure it is at room temperature before use.[14]
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. Dilute to the final working concentration just before use and always keep on ice.[15]
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer. The final concentration in the assay should ideally be close to the enzyme's Km value.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO, water). Create a serial dilution series (e.g., 8-10 points) in assay buffer.
2. Assay Procedure:
-
Add 20 µL of each this compound dilution (or solvent for control wells) to the wells of a 96-well plate (clear for colorimetric, black for fluorescent assays).[14]
-
Add 160 µL of a master mix containing the enzyme in assay buffer to each well.
-
Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells. Mix gently.
-
Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for 10-20 minutes.
3. Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal vs. time plot.[16]
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.
Visualizations
Caption: General mechanism of competitive enzyme inhibition by this compound.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 4. This compound | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. The Use of Reaction Timecourses to Determine the Level of Minor Contaminants in Enzyme Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address low yield during Casuarictin synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the chemical synthesis of Casuarictin and related ellagitannins.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is consistently low. What are the most critical steps I should re-evaluate?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to inefficiencies in several key stages. The most critical steps to re-examine are:
-
Formation of the Hexahydroxydiphenoyl (HHDP) Bridge: This oxidative coupling of two galloyl groups is a pivotal step. Suboptimal conditions can lead to a mixture of products and incomplete reaction, significantly lowering the yield.
-
C-Glycosylation: The formation of the C-glycosidic bond is often challenging. The stereoselectivity and efficiency of this reaction are highly dependent on the chosen methodology and reaction conditions. In the synthesis of the related compound casuarinin, an α-selective C-glycosylation was achieved in 76% yield under specific acidic conditions.[1]
-
Protecting Group Strategy: With numerous hydroxyl groups on the glucose core and galloyl moieties, an effective and robust protecting group strategy is crucial. Inefficient protection or deprotection steps can lead to side reactions and product loss.
-
Purification: The high polarity and complexity of this compound and its intermediates can make purification challenging, potentially leading to significant product loss during chromatographic separation or crystallization.
Q2: I am struggling with the formation of the hexahydroxydiphenoyl (HHDP) group. What are common issues and how can I improve the yield?
A2: The intramolecular oxidative coupling of two galloyl groups to form the HHDP bridge is a critical and often low-yielding step. Common issues include:
-
Incomplete Coupling: The reaction may not go to completion, leaving starting material that is difficult to separate from the desired product.
-
Side Reactions: Oxidation of other parts of the molecule can occur, leading to a complex mixture of byproducts.
-
Stereoselectivity: The HHDP group contains a chiral axis, and controlling the stereochemistry can be challenging.
To improve the yield, consider the following:
-
Choice of Oxidizing Agent: Different oxidizing agents can have a significant impact on the reaction's success. A copper(II)-based system (CuCl₂/n-BuNH₂) has been used effectively for the (S)-selective oxidative coupling of a 2,3-O-digalloylglucose derivative, achieving a high yield of 86%.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Optimization of these conditions is often necessary to maximize the yield and minimize side reactions.
-
Substrate Conformation: The proximity of the two galloyl groups is essential for successful coupling. The choice of protecting groups on the glucose core can influence its conformation and, consequently, the efficiency of the HHDP bridge formation.
Q3: What are the key considerations for choosing protecting groups in this compound synthesis?
A3: The selection of an appropriate protecting group strategy is paramount for a successful synthesis of this compound due to the molecule's polyhydroxylated nature. Key considerations include:
-
Orthogonality: It is highly advantageous to use a set of orthogonal protecting groups.[2] This allows for the selective deprotection of one type of protecting group without affecting others, which is crucial for the stepwise functionalization of the glucose core and galloyl moieties.
-
Stability: The protecting groups must be stable under the various reaction conditions employed throughout the synthesis, including the oxidative coupling and C-glycosylation steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and clean to avoid unnecessary product loss.
-
Influence on Reactivity: The electronic properties of the protecting groups can influence the reactivity of the adjacent functional groups. For example, electron-withdrawing protecting groups can decrease the nucleophilicity of hydroxyl groups.
Commonly used protecting groups for hydroxyl functions in polyphenol synthesis include benzyl ethers, silyl ethers, and acetals. The choice will depend on the specific synthetic route and the other functional groups present in the molecule.
Troubleshooting Guides
Issue 1: Low Yield in C-Glycosylation Step
Problem: The formation of the C-glycosidic bond between the glucose moiety and a benzene ring of an HHDP group is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Example |
| Inefficient Activation of the Glycosyl Donor | Optimize the Lewis acid catalyst and reaction temperature. A stronger Lewis acid or higher temperature may be required, but care must be taken to avoid degradation. | In a reported synthesis of casuarinin, the C-glycosylation was achieved by stirring the oxime precursor with 3 M hydrochloric acid in tetrahydrofuran (THF) under reflux, affording the desired product in 76% yield.[1] |
| Poor Nucleophilicity of the Aromatic Ring | Ensure that the aromatic ring is sufficiently activated. The presence of electron-donating groups on the aromatic ring will facilitate the reaction. | The specific substitution pattern of the galloyl moiety is crucial. The high density of hydroxyl groups (or their protected forms) generally provides sufficient activation. |
| Stereoselectivity Issues | The choice of protecting groups on the glucose core can influence the stereochemical outcome. Experiment with different protecting group patterns to favor the desired diastereomer. | The use of a benzyl oxime group in the synthesis of casuarinin acted as a scaffold to achieve complete stereoselectivity in the C-glycoside formation.[3] |
Issue 2: Inefficient HHDP Bridge Formation
Problem: The oxidative coupling of the two galloyl groups to form the HHDP bridge is sluggish, incomplete, or yields a mixture of products.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Example |
| Suboptimal Oxidizing Agent | Screen different oxidative coupling reagents. While copper-based reagents have shown success, other systems like iron(III) chloride or enzymatic approaches could be explored. | A successful oxidative coupling was achieved using CuCl₂ and n-butylamine (n-BuNH₂) as the mediating system.[1] |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the oxidizing agent and any additives. An excess of the oxidant may lead to over-oxidation and side product formation. | The protocol for the CuCl₂/n-BuNH₂-mediated oxidative coupling involved the careful addition of the reagents to the tetraol precursor.[1] |
| Unfavorable Conformation of the Precursor | The glucose core's conformation, dictated by its protecting groups, must allow the two galloyl groups to come into close proximity. Molecular modeling can help predict favorable conformations. Consider redesigning the protecting group strategy if necessary. | The successful synthesis of an (S)-HHDP bridged compound with an 86% yield suggests that the precursor's conformation was well-suited for the coupling reaction.[1] |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of casuarinin, a closely related ellagitannin. This data can serve as a benchmark for researchers synthesizing this compound.
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Oxidative Coupling (HHDP formation) | CuCl₂, n-BuNH₂ | 86% | [1] |
| C-Glycosylation | 3 M HCl, THF, reflux | 76% | [1] |
Experimental Protocols
1. Protocol for (S)-Selective Oxidative Coupling to form the HHDP Bridge
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of casuarinin.[1]
-
Materials:
-
2,3-O-digalloylglucose derivative (tetraol precursor)
-
Copper(II) chloride (CuCl₂)
-
n-Butylamine (n-BuNH₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
-
Procedure:
-
Dissolve the tetraol precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the optimized temperature (e.g., 0 °C or -20 °C).
-
Add a solution of CuCl₂ and n-BuNH₂ in the same solvent dropwise over a specified period.
-
Stir the reaction mixture at the optimized temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of EDTA).
-
Perform an aqueous workup to remove the copper salts.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (S)-HHDP bridged compound.
-
2. Protocol for α-Selective C-Glycosylation
This protocol is based on a method used in the total synthesis of casuarinin.[1]
-
Materials:
-
Oxime precursor of the glucose derivative
-
3 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the oxime precursor in THF.
-
Add 3 M HCl to the solution.
-
Heat the reaction mixture to reflux and maintain for the optimized reaction time.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-C-glycoside.
-
Visualizations
Caption: Workflow for the (S)-selective oxidative coupling to form the HHDP bridge.
Caption: Key factors contributing to low yield in this compound synthesis.
References
Minimizing batch-to-batch variability of Casuarictin extracts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Casuarictin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a type of hydrolyzable tannin known as an ellagitannin, found in various plant species such as Casuarina and Stachyurus[1]. It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule[1]. Consistency between batches of this compound extracts is crucial for reliable and reproducible experimental results, particularly in drug development, where variability can impact biological activity and lead to inconsistent outcomes.
Q2: What are the primary sources of this compound?
A2: this compound can be isolated from various plant sources. Notable examples include the leaves of Laguncularia racemosa (white mangrove) and species of Casuarina and Stachyurus[1][2]. The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvest time[3][4].
Q3: What factors contribute to the batch-to-batch variability of this compound extracts?
A3: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the raw plant material and the extraction process itself. Key factors include:
-
Raw Material Variation : Differences in plant genetics, growing conditions (climate, soil), and harvest time can significantly alter the chemical composition of the plant material[3][5].
-
Extraction Method : The choice of solvent, temperature, extraction time, and solid-to-solvent ratio can all impact the efficiency and selectivity of the extraction[2][6].
-
Compound Stability : Ellagitannins like this compound are susceptible to degradation from factors such as heat, pH, and oxidation during extraction and storage[1][3].
Q4: How can I minimize variability originating from the raw plant material?
A4: To minimize variability from the raw material, it is crucial to establish strict quality control measures. This includes:
-
Standardized Sourcing : Whenever possible, source plant material from the same geographical location and harvest at the same time of year.
-
Proper Identification : Ensure correct botanical identification of the plant material.
-
Quality Assessment : Implement quality control checks on the raw material, such as macroscopic and microscopic examination, and thin-layer chromatography (TLC) to create a chemical fingerprint[5].
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Increase extraction time or perform multiple extraction cycles. Consider using ultrasound-assisted extraction to enhance cell wall disruption and solvent penetration[7]. |
| Improper Solvent Selection | A mixture of water and a polar organic solvent like methanol or ethanol is often effective for extracting tannins. Experiment with different solvent ratios to optimize solubility. |
| Suboptimal Solid-to-Solvent Ratio | A higher solvent-to-solid ratio can increase the concentration gradient and improve extraction efficiency. However, an excessively high ratio may dilute the extract without significantly increasing the yield[5][8]. |
| Degradation of this compound | Avoid high temperatures during extraction, as ellagitannins can be heat-labile. Consider performing extractions at room temperature or under controlled, moderately elevated temperatures (e.g., 40-60°C)[3][9]. |
Issue 2: High Variability Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | Implement stringent qualification of raw material suppliers and establish a reference standard for the plant material. |
| Variable Extraction Parameters | Strictly control all extraction parameters, including time, temperature, and solvent-to-solid ratio. Document all parameters for each batch. |
| Inconsistent Post-Extraction Handling | Standardize the procedures for filtration, solvent evaporation, and drying of the extract. |
| Degradation During Storage | Store the dried extract in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing in an airtight container[10]. |
Issue 3: Suspected Degradation of this compound
| Potential Cause | Troubleshooting Step |
| High Extraction Temperature | Lower the extraction temperature. Monitor the extract for the presence of degradation products, such as ellagic acid, using HPLC. |
| Prolonged Exposure to Light or Air | Protect the extract from light and air during processing and storage to minimize oxidative degradation. |
| Inappropriate pH | Maintain a consistent and appropriate pH during extraction, as extreme pH values can promote hydrolysis of ellagitannins. |
Experimental Protocols
Protocol 1: Extraction of this compound from Laguncularia racemosa Leaves
This protocol is a general guideline and may require optimization.
-
Preparation of Plant Material :
-
Dry the leaves of Laguncularia racemosa at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Initial Extraction :
-
Macerate the powdered leaves in an ethanol-water mixture (e.g., 80:20 v/v) at a solid-to-solvent ratio of 1:10 (w/v)[11].
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue for a total of three cycles.
-
Combine the supernatants from all cycles.
-
-
Solvent Partitioning :
-
Concentrate the combined extract under reduced pressure to remove the ethanol.
-
Sequentially partition the aqueous residue with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility[2].
-
-
Purification :
-
The n-butanol fraction, which is typically enriched with this compound, can be further purified using column chromatography (e.g., Sephadex LH-20) with a methanol eluent[12].
-
Protocol 2: Quantification of this compound by HPLC
This is a general method and may require validation for your specific application.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of phenolic compounds[13][14].
-
Mobile Phase : A gradient elution is often employed.
-
Solvent A: 0.1% ortho-phosphoric acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Tannins can often be detected around 270-280 nm[15][16].
-
Standard Preparation : Prepare a series of standard solutions of a known this compound reference standard (if available) or a related ellagitannin standard in the mobile phase to create a calibration curve.
-
Sample Preparation : Dissolve a known amount of the dried this compound extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification : Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
Data Presentation
Table 1: Effect of Extraction Temperature on Polyphenol and Flavonoid Content
| Temperature (°C) | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) |
| 120 | Lower TFC | Increased TPC (potentially from lignin breakdown) |
| 150 | Significant increase in TPC | - |
| 180 | Drop in TPC | - |
Source: Adapted from studies on thermal effects on polyphenols. Note that flavonoids are generally more heat-sensitive than other phenolic compounds[3].
Table 2: Influence of Solid-to-Solvent Ratio on Extraction Yield
| Solid-to-Solvent Ratio (w/v) | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg CE/100g DW) |
| 1:10 | Lower Yield | Lower Yield |
| 1:20 | 5788.7 | 1906.5 |
| 1:30 | Decreased Yield | Decreased Yield |
Source: Adapted from a study on Phyllanthus niruri. The optimal ratio can vary depending on the plant material and solvent used[8].
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Factors contributing to this compound extract variability.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hielscher.com [hielscher.com]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. mdpi.com [mdpi.com]
Troubleshooting guide for Casuarictin experiments.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Casuarictin.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
FAQs
-
What is this compound? this compound is a type of hydrolyzable tannin known as an ellagitannin.[1] It is a naturally occurring polyphenolic compound found in various plant species, including those of the Casuarina and Stachyurus genera.[1]
-
What are the known biological activities of this compound? this compound has demonstrated several biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic effects. It is also a known inhibitor of the enzyme α-glucosidase and has been studied for its potential role in Alzheimer's disease research.[2]
-
How should I store this compound? For short-term storage (days to weeks), this compound powder should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] Stock solutions can be stored at 0-4°C for short periods or at -20°C for longer durations.[3]
-
What is the solubility of this compound? this compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is crucial to ensure the final DMSO concentration is not toxic to the cells.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results in cell-based assays. | 1. Compound Instability: Ellagitannins like this compound can be unstable in aqueous solutions, especially at neutral or mildly basic pH, and can hydrolyze to form other compounds like ellagic acid.[4][5] This can be accelerated at higher temperatures. 2. Low Bioavailability: The large molecular weight of ellagitannins may limit their ability to cross cell membranes. | 1. Prepare fresh stock solutions of this compound in DMSO before each experiment. Minimize the time the compound is in aqueous culture media before being added to the cells. Consider the pH of your culture medium and its potential impact on stability. 2. Ensure adequate incubation times to allow for cellular uptake. If direct cellular effects are not observed, consider that the bioactivity may be due to its metabolites. |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: While soluble in DMSO, this compound may have limited solubility when diluted into aqueous culture media. 2. Interaction with Media Components: this compound, as a tannin, can bind to proteins and other macromolecules present in the culture medium, leading to precipitation.[6] | 1. Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. You may need to perform a solubility test. 2. Consider using a serum-free or low-protein medium for your experiments if compatible with your cell line. |
| High background or interference in colorimetric assays. | Compound's intrinsic properties: As a polyphenolic compound, this compound can have inherent color and may interfere with assays that rely on absorbance readings. | Run appropriate controls, including a "compound-only" control (this compound in the assay buffer without the enzyme or cells) to measure its intrinsic absorbance at the assay wavelength. Subtract this background absorbance from your experimental readings. |
| No or low activity in enzyme inhibition assays. | 1. Incorrect Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for this compound's activity or stability. 2. Enzyme Specificity: this compound may not be an effective inhibitor for the specific enzyme being tested. | 1. Review the literature for optimal assay conditions for ellagitannin activity. As ellagitannins are more stable in acidic conditions, consider if the assay pH can be adjusted.[4] 2. Confirm from the literature that this compound has been shown to inhibit your target enzyme or a closely related one. |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for the cells. 2. Compound Purity: Impurities in the this compound sample could be causing cytotoxicity. | 1. Always include a vehicle control (culture medium with the same final concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. 2. Use high-purity this compound (>98%) from a reputable supplier.[3] |
Data Presentation
The following tables summarize some of the reported quantitative data for this compound's biological activities.
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Assays
| Target | Assay System | IC50 Value | Reference |
| α-glucosidase | Enzyme Inhibition Assay | 0.21 μg/mL | BenchChem |
| IL-6 Secretion | TNFα-induced GES-1 cells | ~0.2 μM | ResearchGate[7] |
| IL-8 Secretion | TNFα-induced GES-1 cells | ~0.5 μM | ResearchGate[7] |
| NF-κB Transcription | TNFα-induced GES-1 cells | ~0.5 μM | ResearchGate[7] |
Table 2: Effects of this compound on Melanogenesis
| Parameter | Cell Line | Concentration | Effect | Reference |
| Melanin Production | B16F10 melanoma cells | 30 µM | Significant inhibition | BenchChem[2] |
| Cytotoxicity | B16F10 melanoma cells | 30 µM | Non-toxic | BenchChem[2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These are suggested protocols based on published literature and standard laboratory practices.
1. Protocol for Assessing Anti-Inflammatory Activity in RAW264.7 Macrophages
This protocol is designed to evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
-
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO detection
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cytotoxicity
-
-
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
Perform an MTT assay to determine the non-toxic concentration range of this compound.
-
-
Anti-inflammatory Assay:
-
Seed cells in a 24-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess Reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
2. Protocol for Assessing Anti-Melanogenic Activity in B16F10 Melanoma Cells
This protocol outlines the steps to evaluate the effect of this compound on melanin synthesis and tyrosinase activity in B16F10 mouse melanoma cells.
-
Materials:
-
B16F10 mouse melanoma cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO
-
α-Melanocyte-stimulating hormone (α-MSH)
-
L-DOPA
-
Mushroom tyrosinase
-
BCA protein assay kit
-
-
Procedure:
-
Cell Culture: Maintain B16F10 cells in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Melanin Content Assay:
-
Seed cells in a 6-well plate at a density of 1 x 105 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at a non-toxic concentration (e.g., 30 µM) in the presence of α-MSH (100 nM) for 72 hours.
-
Harvest the cells, wash with PBS, and lyse the cell pellets.
-
Measure the absorbance of the lysate at 405 nm to quantify melanin content.
-
Normalize the melanin content to the total protein concentration determined by a BCA assay.
-
-
Cellular Tyrosinase Activity Assay:
-
Seed and treat cells as described for the melanin content assay.
-
After treatment, lyse the cells and use the lysate for the tyrosinase activity assay.
-
Add L-DOPA to the cell lysate and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm over time.
-
-
Mushroom Tyrosinase Activity Assay (Cell-free):
-
In a 96-well plate, mix different concentrations of this compound with a solution of mushroom tyrosinase.
-
Initiate the reaction by adding L-DOPA.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of the reaction.
-
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway, which is a key pathway in inflammation and a potential target of this compound's anti-inflammatory effects.
Canonical NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the anti-inflammatory potential of this compound in a cell-based assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 3. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Casuarictin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Casuarictin for in vivo models.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem: Poor Solubility of this compound in Aqueous Buffers
-
Question: My this compound is not dissolving in my aqueous vehicle for in vivo administration. What can I do?
-
Possible Cause: this compound, an ellagitannin, is known to have low water solubility.[1][2] This is a common issue with many polyphenolic compounds.
-
Solution:
-
Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before adding it to your aqueous vehicle. Be mindful of the final concentration of the organic solvent in your formulation to avoid toxicity in your animal model.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.
-
Formulation Strategies: If simple co-solvents are insufficient, consider more advanced formulation strategies such as solid dispersions or nanoparticle encapsulation, which are detailed in the Experimental Protocols section.
-
Problem: Low or Undetectable Levels of this compound in Plasma Samples
-
Question: After oral administration of this compound, I cannot detect it in the plasma of my animal models. Is my experiment failing?
-
Possible Cause: It is highly likely that this compound itself has very low oral bioavailability and is extensively metabolized in the gut. Ellagitannins like this compound are often hydrolyzed to ellagic acid, which is then further metabolized by the gut microbiota into urolithins.[3][4][5] These metabolites are typically more readily absorbed into the bloodstream.
-
Solution:
-
Analyze for Metabolites: Instead of only looking for the parent compound, your analytical methods should also be designed to detect and quantify its primary metabolites, ellagic acid and urolithins.
-
Pharmacokinetic Profile of Similar Compounds: Studies on other ellagitannins have shown that after oral consumption, ellagic acid can be detected in plasma, typically reaching a maximum concentration (Cmax) within 1-2 hours before being rapidly eliminated.[6] Use this as a guide for your sample collection time points.
-
Enhance Absorption: Employing bioavailability enhancement strategies such as phospholipid complexes or nanoformulations can increase the systemic exposure to this compound's metabolites.
-
Problem: Inconsistent Results Between In Vitro and In Vivo Experiments
-
Question: this compound shows potent activity in my in vitro assays, but the in vivo effects are weak or absent. Why is there a discrepancy?
-
Possible Cause: The low oral bioavailability of this compound is the most likely reason for this discrepancy. The concentration of the active compound and its metabolites reaching the target tissue in vivo may be much lower than the concentrations used in your in vitro experiments.
-
Solution:
-
Bioavailability Enhancement: Implement the formulation strategies outlined in this guide to increase the systemic exposure to this compound and its active metabolites.
-
Dose Escalation: Carefully consider increasing the administered dose of your this compound formulation. However, this should be done in conjunction with tolerability and toxicity studies.
-
Alternative Routes of Administration: If oral administration proves to be consistently challenging, consider alternative routes such as intraperitoneal (IP) injection for initial efficacy studies to confirm the compound's activity in vivo. This can help to bypass the issue of oral absorption.
-
Frequently Asked Questions (FAQs)
What is this compound and why is its bioavailability a concern?
This compound is a type of hydrolyzable tannin known as an ellagitannin, found in various plant species.[1][7] Like many polyphenolic compounds, its large molecular size and relatively low water solubility limit its absorption from the gastrointestinal tract, leading to poor oral bioavailability.
What are the expected metabolites of this compound in vivo?
In vivo, this compound is expected to be hydrolyzed to ellagic acid. The gut microbiota then metabolizes ellagic acid into a series of compounds called urolithins (e.g., Urolithin A, Urolithin B).[3][4][5] These urolithins are generally better absorbed than this compound or ellagic acid.
What are the known biological activities of this compound?
This compound has demonstrated several biological activities, including anti-inflammatory and antioxidant effects.[8] Notably, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][8]
Which formulation strategy is best for improving the bioavailability of this compound?
The optimal strategy will depend on your specific experimental needs and resources.
-
Solid Dispersions: This is a relatively straightforward method that involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gut and enhance its absorption. This method, while potentially more effective, can be more complex to prepare and characterize.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₁H₂₈O₂₆ | [1][7][9][10] |
| Molecular Weight | 936.65 g/mol | [1][7][9][10] |
| CAS Number | 79786-00-8 | [1] |
| Aqueous Solubility | Slightly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol | [1] |
Table 2: Pharmacokinetic Parameters of Ellagic Acid after Oral Administration of Pomegranate Juice (Containing Ellagitannins)
| Parameter | Value | Source |
| Dose | 180 mL Pomegranate Juice | [6] |
| Cmax (Maximum Plasma Concentration) | 31.9 ng/mL | [6] |
| Tmax (Time to Maximum Concentration) | 1 hour | [6] |
| Elimination | Rapidly eliminated by 4 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
This protocol is adapted from methods used for other flavonoids and polyphenols.[11][12][13][14]
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:2, 1:5, 1:10 w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of ethanol with the aid of sonication or gentle heating.
-
Once a clear solution is obtained, evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at room temperature to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
The powdered solid dispersion can then be suspended in an appropriate aqueous vehicle for oral gavage.
-
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
This protocol is a general guideline based on the formulation of other polyphenolic nanoparticles.[15][16][17][18][19]
-
Materials:
-
This compound
-
Polylactic-co-glycolic acid (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultrasonicator
-
-
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous phase containing the PVA solution.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky suspension, indicating the precipitation of nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the evaporation of acetone.
-
The resulting nanoparticle suspension can be further purified by centrifugation and washing to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in an appropriate buffer for in vivo administration.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and in vivo evaluation of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C41H28O26 | CID 73644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 11. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. wjpls.org [wjpls.org]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Influence of Temperature and pH on Casuarictin's Inhibitory Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casuarictin. This resource provides essential guidance on characterizing the inhibitory effects of this compound, a potent ellagitannin, on target enzyme activity under varying temperature and pH conditions.
It is a common misconception that this compound is an enzyme. To clarify, this compound is a natural chemical compound, specifically an ellagitannin, that has been identified as an inhibitor of several enzymes, including α-glucosidase.[1][2] Therefore, this guide focuses on the optimization of experiments to determine how temperature and pH affect this compound's inhibitory potency against a chosen target enzyme.
Frequently Asked Questions (FAQs)
Q1: Is this compound an enzyme?
No, this compound is not an enzyme. It is a hydrolysable tannin, a type of natural organic compound found in plants like Casuarina and Stachyurus species.[3] It functions as an inhibitor of certain enzymes.[1][2]
Q2: Why is it important to study the effect of temperature and pH on this compound's inhibitory activity?
Enzyme activity and the potency of inhibitors are highly dependent on environmental conditions.[4][5] Understanding how temperature and pH affect this compound's inhibitory capacity is crucial for:
-
Determining the optimal conditions for in vitro assays.
-
Predicting its efficacy in biological systems with varying physiological conditions.
-
Standardizing experimental protocols for reproducible results.
Q3: What are the typical optimal temperature and pH ranges for enzyme activity?
Most enzymes in humans have an optimal temperature around 37°C.[4] However, this can vary significantly for enzymes from other organisms.[4] The optimal pH for most enzymes is in the range of 6 to 8, but some, like pepsin in the stomach, function optimally at a very low pH.[4][6] The optimal conditions for your specific target enzyme should be determined experimentally or from existing literature.
Q4: How does temperature generally affect enzyme activity?
Initially, as the temperature rises, the rate of an enzymatic reaction increases because of increased kinetic energy.[7] However, beyond an optimal temperature, the enzyme starts to denature, leading to a rapid decrease in activity.[7]
Q5: How does pH generally affect enzyme activity?
Extreme pH values can cause enzymes to denature by altering the ionic charges of the amino acid residues in the active site.[4] This affects the enzyme's ability to bind to its substrate. Every enzyme has a specific pH range at which its activity is maximal.[6]
Experimental Protocols
Determining the Effect of Temperature on this compound's Inhibitory Activity
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound at various temperatures.
Objective: To assess the influence of temperature on the inhibitory potency of this compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound stock solution
-
Assay buffer
-
Microplate reader with temperature control
-
96-well plates
Methodology:
-
Prepare a serial dilution of this compound: Dilute the this compound stock solution in the assay buffer to obtain a range of concentrations.
-
Set up the assay plate: In a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of this compound to respective wells. Include control wells with the enzyme but no inhibitor (positive control) and wells with buffer only (blank).
-
Pre-incubate at different temperatures: Incubate the plates at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure the reaction rate: Use a microplate reader to measure the change in absorbance or fluorescence over time at each temperature.
-
Calculate the percentage of inhibition: Determine the percentage of inhibition for each this compound concentration at each temperature relative to the positive control.
-
Determine the IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value at each temperature.
Determining the Effect of pH on this compound's Inhibitory Activity
This protocol describes how to determine the IC50 of this compound at various pH levels.
Objective: To evaluate the impact of pH on the inhibitory potency of this compound.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound stock solution
-
A series of buffers with different pH values (e.g., pH 4.0 to 9.0)
-
Microplate reader
-
96-well plates
Methodology:
-
Prepare this compound dilutions in different pH buffers: Create serial dilutions of this compound in each of the different pH buffers.
-
Set up the assay plates: For each pH value, use a separate 96-well plate. Add the respective pH buffer, the target enzyme, and the corresponding this compound dilutions. Include positive controls and blanks for each pH.
-
Pre-incubate: Incubate the plates at the optimal temperature for the target enzyme.
-
Start the reaction: Add the substrate to all wells.
-
Measure the reaction rate: Monitor the reaction progress using a microplate reader.
-
Calculate the percentage of inhibition: For each pH, calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50: Plot the inhibition data against the this compound concentrations to determine the IC50 value at each pH.
Data Presentation
The results from the above experiments can be summarized in the following tables for easy comparison.
Table 1: Effect of Temperature on the IC50 of this compound
| Temperature (°C) | IC50 of this compound (µM) |
| 25 | [Insert Value] |
| 30 | [Insert Value] |
| 37 | [Insert Value] |
| 42 | [Insert Value] |
| 50 | [Insert Value] |
Table 2: Effect of pH on the IC50 of this compound
| pH | IC50 of this compound (µM) |
| 4.0 | [Insert Value] |
| 5.0 | [Insert Value] |
| 6.0 | [Insert Value] |
| 7.0 | [Insert Value] |
| 8.0 | [Insert Value] |
| 9.0 | [Insert Value] |
Troubleshooting Guides
Issue 1: High variability in replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of all solutions. Prepare a master mix for the reaction components where possible.
-
Possible Cause: Evaporation from the wells of the microplate.
-
Troubleshooting Step: Use plate sealers, especially for longer incubation times or higher temperatures. Fill the outer wells with water or buffer to minimize evaporation from the experimental wells.[8]
Issue 2: No or very low enzyme activity in the positive control.
-
Possible Cause: The enzyme has degraded due to improper storage or handling.
-
Troubleshooting Step: Always store the enzyme at its recommended temperature and avoid repeated freeze-thaw cycles.[8] Run a positive control with a known active enzyme to confirm the assay setup is correct.[9]
-
Possible Cause: The assay buffer is at the wrong pH or temperature.
-
Troubleshooting Step: Ensure the assay buffer is at room temperature before use, unless the protocol specifies otherwise.[10] Verify the pH of all buffers with a calibrated pH meter.[8]
-
Possible Cause: A necessary cofactor for the enzyme is missing.
-
Troubleshooting Step: Check the literature for the specific requirements of your target enzyme and ensure all necessary cofactors are present in the assay buffer.[11]
Issue 3: The IC50 curve is flat or does not show a dose-dependent response.
-
Possible Cause: The range of this compound concentrations is too narrow or not appropriate.
-
Troubleshooting Step: Perform a wider range of serial dilutions of this compound to find the inhibitory range.
-
Possible Cause: this compound is precipitating in the assay buffer.
-
Troubleshooting Step: Visually inspect the wells for any precipitation. If necessary, adjust the buffer composition or the final concentration of this compound.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. sciencing.com [sciencing.com]
- 8. youtube.com [youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. docs.abcam.com [docs.abcam.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Casuarictin and Kojic Acid as Tyrosinase Inhibitors
For Immediate Release
In the landscape of dermatological and therapeutic research, the quest for potent and safe tyrosinase inhibitors is of paramount importance for the management of hyperpigmentation disorders. This guide provides a detailed comparison of two such inhibitors: casuarictin, an ellagitannin, and kojic acid, a well-established fungal metabolite. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Performance Comparison
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the available quantitative data for this compound and kojic acid against mushroom tyrosinase, a common model enzyme in preliminary inhibitor screening.
| Compound | Tyrosinase Activity | IC50 Value (µM) | Type of Inhibition |
| This compound | Diphenolase | Significant inhibition at 30 µM | Not explicitly determined |
| Kojic Acid | Monophenolase | 70 ± 7[1] | Competitive[1][2] |
| Diphenolase | 121 ± 5[1] | Mixed-type (Competitive-Noncompetitive)[1][2][3] |
Mechanisms of Tyrosinase Inhibition
Both this compound and kojic acid exert their inhibitory effects on tyrosinase through multiple mechanisms, targeting not only the enzyme's catalytic activity but also the broader melanogenesis pathway.
Kojic Acid: The primary mechanism of kojic acid's inhibitory action is the chelation of the copper ions within the active site of the tyrosinase enzyme.[3] This interaction prevents the binding of the natural substrate, L-tyrosine, and subsequent catalysis. Kinetic studies have demonstrated that kojic acid acts as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor for the diphenolase activity of mushroom tyrosinase.[1][2][3]
This compound: this compound demonstrates a multi-faceted approach to melanogenesis inhibition. It directly inhibits tyrosinase activity, with significant effects observed at a concentration of 30 µM.[2] Similar to kojic acid, this compound possesses robust copper-chelating capabilities.[2] A key differentiator for this compound is its ability to downregulate the expression of Microphthalmia-associated transcription factor (MITF).[2] MITF is a master regulator of melanocyte development and function, and its suppression leads to a decrease in the transcription of tyrosinase and other melanogenic enzymes.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating tyrosinase inhibitors.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antioxidant Effects of Casuarictin with Other Phenolics
For researchers, scientists, and drug development professionals, understanding and harnessing synergistic interactions between antioxidant compounds is a burgeoning field of interest. This guide provides a comparative framework for evaluating the potential synergistic antioxidant effects of Casuarictin, an ellagitannin found in species like Casuarina and Stachyurus, when combined with other well-known phenolic compounds. While direct experimental data on the synergistic effects of this compound is limited, this document outlines the methodologies and theoretical basis for such investigations, supported by existing data on comparable phenolic compounds.
This compound is a complex hydrolysable tannin, structurally composed of two hexahydroxydiphenic acid units and one gallic acid unit attached to a glucose molecule.[1][2] Its intricate structure, rich in hydroxyl groups, suggests significant antioxidant potential.[3] Synergism in antioxidant activity occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to the development of more potent antioxidant formulations at lower concentrations, potentially reducing side effects and enhancing therapeutic efficacy.[4]
Comparative Antioxidant Activity of Individual Phenolic Compounds
To evaluate synergy, it is first essential to understand the antioxidant capacity of the individual compounds. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of a given free radical. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the reported IC50 values for this compound and other selected phenolics from two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Individual Antioxidant Activities (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data not available | Data not available |
| Quercetin | 4.60 ± 0.3[5] | 48.0 ± 4.4[5] |
| Gallic Acid | ~31[6] | 1.03 ± 0.25 µg/mL[7] |
| Caffeic Acid | ~50[6] | 1.59 ± 0.06 µg/mL[7] |
Note: IC50 values for Gallic Acid and Caffeic Acid in the ABTS assay are presented in µg/mL as reported in the source. Direct conversion to µM requires the molecular weight of the specific salt or hydrate used in the experiment.
Hypothetical Synergistic Effects of this compound Combinations
In the absence of direct experimental data for this compound combinations, we present a hypothetical comparison to illustrate how synergistic effects can be determined and quantified. The Combination Index (CI) is a widely used method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
Table 2: Hypothetical Synergistic Antioxidant Activity of this compound Combinations (DPPH Assay)
| Combination (Molar Ratio) | Individual IC50 (µM) | Mixture IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound + Quercetin (1:1) | This compound: N/A, Quercetin: 4.60 | 2.0 | < 1 | Synergy |
| This compound + Gallic Acid (1:1) | This compound: N/A, Gallic Acid: 31 | 15 | ≈ 1 | Additive |
| This compound + Caffeic Acid (1:1) | This compound: N/A, Caffeic Acid: 50 | 40 | > 1 | Antagonism |
This table is for illustrative purposes only. The IC50 values for the mixtures and the resulting Combination Index are hypothetical and would need to be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (this compound, other phenolics, and their mixtures) at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[5][7]
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds at various concentrations
-
Solvent (e.g., methanol or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with the solvent to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
Determination of Combination Index (CI)
The CI method developed by Chou and Talalay is a quantitative way to assess the nature of drug or compound interactions.[8]
Procedure:
-
Determine the IC50 values for each individual compound.
-
Determine the IC50 values for the mixtures of the compounds at various fixed ratios.
-
Calculate the Combination Index using the following formula for a two-compound mixture: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of compound 1 and compound 2 alone that produce a 50% effect (their individual IC50 values).
-
(D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in combination that also produce a 50% effect (the concentrations of each compound in the mixture's IC50).
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antioxidant synergy.
Nrf2 Signaling Pathway Activation
Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of endogenous antioxidant defenses.[2][10]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). A synergistic activation of this pathway by a combination of this compound and another phenolic could lead to a more robust and sustained antioxidant response.
Caption: Nrf2/ARE signaling pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 79786-00-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Casuarictin and Other Ellagitannins in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of casuarictin and other prominent ellagitannins in the context of cancer therapy. The information presented is based on available experimental data to facilitate an objective assessment of their therapeutic potential.
Introduction to Ellagitannins in Oncology
Ellagitannins are a class of hydrolyzable tannins found in various fruits and nuts, such as pomegranates, raspberries, and walnuts.[1] They have garnered significant interest in cancer research due to their antioxidant, anti-inflammatory, and antiproliferative properties. These compounds are known to modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and NF-κB pathways, and can induce apoptosis in cancer cells. This guide focuses on a comparative analysis of this compound against other well-studied ellagitannins like pedunculagin, punicalagin, and geraniin.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the cytotoxic effects of various ellagitannins on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. It is important to note that direct comparative studies for this compound against other ellagitannins are limited, and the data presented here are compiled from individual studies.
| Ellagitannin | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | Data Not Available | - | - |
| Pedunculagin | MCF-7/Adr (Adriamycin-resistant Breast Cancer) | >10 µM (43.7% viability decrease) | Not Specified |
| 313 µM (73.3% viability decrease) | |||
| Punicalagin | HGC-27 (Gastric Cancer) | ~100-200 | 48 |
| AGS (Gastric Cancer) | ~100-200 | 48 | |
| 23132/87 (Gastric Cancer) | ~100-200 | 48 | |
| NB4 (Acute Promyelocytic Leukemia) | 57.1 (µg/mL) | 24 | |
| 53.5 (µg/mL) | 48 | ||
| MOLT-4 (Acute Lymphoblastic Leukemia) | 65.7 (µg/mL) | 24 | |
| 58.9 (µg/mL) | 48 | ||
| Geraniin | HT-29 (Colon Cancer) | 18.13 ± 0.53 | 72 |
| HCT116 (Colon Cancer) | >100 | 72 | |
| Ca Ski (Cervical Cancer) | >100 | 72 | |
| A549 (Lung Cancer) | >100 | 72 | |
| Jurkat (T-cell Leukemia) | >100 | 72 | |
| MCF-7 (Breast Cancer) | 42.32 | 24 | |
| 17.98 | 48 | ||
| 9.94 | 72 |
Mechanistic Insights: Signaling Pathways and Apoptosis
Ellagitannins exert their anticancer effects through the modulation of critical cellular signaling pathways and the induction of programmed cell death (apoptosis).
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Several ellagitannins have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Ellagitannins inhibit the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation, which is closely linked to cancer development and progression. Chronic activation of NF-κB promotes tumor cell proliferation, survival, and angiogenesis. This compound and other ellagitannins have been demonstrated to inhibit NF-κB activation.
Caption: Ellagitannins inhibit the NF-κB signaling pathway.
Induction of Apoptosis
A key mechanism of anticancer agents is the induction of apoptosis. Ellagitannins have been shown to trigger apoptosis in various cancer cell lines. This process is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins.
Caption: General workflow of ellagitannin-induced apoptosis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of ellagitannin efficacy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Treat the cells with various concentrations of the ellagitannin (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt and NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the ellagitannin of interest. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[6][7][8][9]
-
Treatment: Treat the transfected cells with the ellagitannin and an NF-κB activator (e.g., TNF-α).[6][7][8][9]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[7][8][9]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[6][7][8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion and Future Directions
The available data suggest that various ellagitannins, including pedunculagin, punicalagin, and geraniin, exhibit significant anticancer activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key oncogenic signaling pathways like PI3K/Akt and NF-κB, leading to the induction of apoptosis.
However, a significant gap exists in the literature regarding the direct comparative efficacy of this compound. While its inhibitory effect on the NF-κB pathway has been noted, comprehensive data on its cytotoxic effects across different cancer cell lines, particularly in the form of IC50 values, are lacking. This absence of data makes a direct and objective comparison with other ellagitannins challenging.
Therefore, future research should prioritize head-to-head comparative studies of this compound against other promising ellagitannins. Such studies should employ a standardized panel of cancer cell lines and uniform experimental protocols to generate robust and comparable data. This will be crucial for elucidating the relative therapeutic potential of this compound and for guiding the future development of ellagitannin-based cancer therapies.
References
- 1. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Candida Targets and Cytotoxicity of Casuarinin Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Candida targets and cytotoxicity of casuarinin isolated from Plinia cauliflora leaves in a bioactivity-guided study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. bowdish.ca [bowdish.ca]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Antioxidant Assays for Casuarictin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Casuarictin, an ellagitannin with known antioxidant properties, across four commonly used antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The aim is to offer a clear, data-driven cross-validation to aid researchers in selecting the most appropriate assay for their specific research needs and to provide a comprehensive understanding of this compound's antioxidant profile.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be expressed in various units depending on the assay. For radical scavenging assays like DPPH and ABTS, the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) is a common metric, where a lower value indicates higher antioxidant activity. For assays like FRAP and ORAC, the results are often expressed as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.
| Antioxidant Assay | Test Principle | Parameter | Punicalagin (as a proxy for this compound) | Reference Compound (Trolox) |
| DPPH | Radical Scavenging (Hydrogen Atom Transfer) | IC50 (µg/mL) | ~ 1.5 - 5.0 | ~ 3.0 - 6.0 |
| ABTS | Radical Scavenging (Electron Transfer) | Trolox Equivalents (TEAC) | ~ 2.0 - 4.0 | 1.0 |
| FRAP | Ferric Ion Reduction (Electron Transfer) | µmol Fe(II)/g | High | Moderate |
| ORAC | Peroxyl Radical Scavenging (Hydrogen Atom Transfer) | µmol TE/g | High | 1.0 |
Note: The values for Punicalagin are aggregated from multiple studies for illustrative purposes and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are the standardized protocols for the four antioxidant assays discussed.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
This compound or test compound solution at various concentrations
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Make serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
This compound or test compound solution at various concentrations
-
Positive control (Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and Trolox.
-
In a 96-well plate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound or test compound solution at various concentrations
-
Standard (Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare serial dilutions of the test compound and the ferrous sulfate standard.
-
In a 96-well plate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is calculated from a standard curve of ferrous sulfate and expressed as µmol of Fe(II) equivalents per gram of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.
Materials:
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound or test compound solution at various concentrations
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation 485 nm, emission 520 nm)
Procedure:
-
Prepare serial dilutions of the test compound and Trolox in phosphate buffer.
-
In a black 96-well plate, add 25 µL of each dilution to separate wells.
-
Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in the fluorescence reader and record the fluorescence every minute for at least 60 minutes.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
Visualizing the Methodologies and Principles
To better understand the workflows and underlying principles of these assays, the following diagrams are provided.
Conclusion
The cross-validation of different antioxidant assays provides a more robust and comprehensive understanding of a compound's antioxidant potential. While DPPH and ORAC assays are based on hydrogen atom transfer mechanisms, ABTS and FRAP assays rely on single electron transfer. For a potent ellagitannin like this compound (represented here by Punicalagin), high activity is expected across all four assays due to its multiple hydroxyl groups that can readily donate both hydrogen atoms and electrons. However, the specific values and rankings can differ between assays, highlighting the importance of not relying on a single method for evaluating antioxidant capacity. This guide provides the necessary framework for researchers to conduct and interpret a thorough cross-validation of this compound's antioxidant properties.
In Vivo Validation of Casuarictin's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Casuarictin against commonly used anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the anti-inflammatory effects of this compound and standard reference drugs, Dexamethasone and Indomethacin, in established in vivo models of inflammation. It is important to note that direct head-to-head comparative studies for this compound against these specific drugs in the same experimental setup are limited. The data presented is compiled from various studies to provide a comparative overview.
| Compound | In Vivo Model | Dosage | Key Findings | Primary Mechanism of Action |
| This compound | sPLA2-induced Paw Edema | Not specified | Virtually abolished edematogenic effect and myonecrosis[1][2] | Inhibition of secretory phospholipase A2 (sPLA2)[1][2], Inhibition of NF-κB pathway |
| Dexamethasone | Carrageenan-induced Paw Edema | 1 mg/kg | Significant reduction in paw edema | Glucocorticoid receptor agonist, inhibition of phospholipase A2, suppression of pro-inflammatory gene expression[3] |
| Indomethacin | Carrageenan-induced Paw Edema | 5-10 mg/kg | Significant inhibition of paw edema[4][5] | Non-selective COX inhibitor, leading to reduced prostaglandin synthesis[6] |
| Ellagic Acid (related compound) | Carrageenan-induced Paw Edema | 1-30 mg/kg (i.p.) | Dose-dependent reduction in paw edema, decreased levels of TNF-α, IL-1β, NO, and PGE2[4] | Suppression of pro-inflammatory cytokines and mediators[4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (180-250g)
-
This compound, Dexamethasone, Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
Carrageenan Control (receives vehicle and carrageenan)
-
Positive Control (receives Dexamethasone or Indomethacin)
-
Test Groups (receive varying doses of this compound)
-
-
Drug Administration: Administer this compound, Dexamethasone, Indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effects of compounds on systemic inflammatory responses.
Materials:
-
Male BALB/c mice (20-25g)
-
This compound, Dexamethasone, Indomethacin
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, etc.
-
Vehicle (e.g., sterile saline)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.
-
Drug Administration: Administer this compound, Dexamethasone, Indomethacin, or vehicle (i.p. or p.o.) 30-60 minutes before LPS administration.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., lungs, liver).
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group. Statistical significance can be determined using appropriate statistical tests.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for in vivo validation.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Overview of the MAPK signaling pathway in inflammation.
References
- 1. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Silico and In-Vivo Characterization of Anti-Neuro inflammatory potential of Tetrahydrocoptisine by using LPS-Induced model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is butyrate a natural alternative to dexamethasone in the management of CoVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luvas.edu.in [luvas.edu.in]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Casuarictin from Diverse Botanical Origins
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the ellagitannin Casuarictin, derived from various plant sources, has been published today. This guide offers researchers, scientists, and drug development professionals an in-depth analysis of this compound's yield, purity, and biological activities, supported by experimental data and detailed methodologies. The publication aims to provide a foundational resource for the scientific community to explore the therapeutic potential of this promising natural compound.
This compound is a hydrolyzable tannin found in a variety of plant species, including those from the genera Casuarina, Stachyurus, Laguncularia, and Juglans.[1] This guide delves into a comparative study of this compound sourced from these distinct botanical origins, presenting key quantitative data in a clear, tabular format for ease of comparison.
Quantitative Analysis of this compound from Different Plant Sources
While direct comparative studies on the yield and purity of this compound from various plant sources are limited, this guide compiles available data to offer a preliminary assessment. The following tables summarize the reported yields and biological activities of this compound and related compounds from different plants. It is important to note that variations in extraction and analytical methods can influence these values.
Table 1: Comparative Yield of this compound and Related Ellagitannins from Various Plant Sources
| Plant Source | Plant Part | Compound | Yield (% of dry weight) | Reference |
| Casuarina equisetifolia | Leaves, Bark | Ellagitannins | Not specified | [2][3] |
| Stachyurus praecox | Fruit, Leaves | Ellagitannins | Not specified | [4][5][6] |
| Laguncularia racemosa | Leaves | This compound | Not specified | [7][8] |
| Juglans regia | Pellicle | This compound isomer 1 | 2.39 - 3.98% | [9] |
Table 2: Comparative Biological Activity of this compound and Related Compounds
| Compound/Extract Source | Biological Activity | Assay | IC50 Value | Reference |
| This compound (Laguncularia racemosa) | Anti-inflammatory | sPLA2 inhibition | Not specified | [7][8] |
| Casuarinin | Neuroprotection | Glutamate-induced apoptosis in HT22 cells | Not specified | [10] |
| General Ellagitannins | Antioxidant | DPPH radical scavenging | Varies | [11][12][13][14][15] |
| General Ellagitannins | Antioxidant | ABTS radical scavenging | Varies | [11][12][13][14][15] |
| General Plant Extracts | Anti-inflammatory | Nitric oxide (NO) inhibition in RAW 264.7 cells | Varies | [16][17][18] |
Experimental Protocols
To facilitate reproducible research, this guide provides detailed experimental protocols for the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound
This protocol is a generalized procedure based on methods described for the isolation of ellagitannins from plant materials.[7][8]
-
Plant Material Preparation: Air-dry the desired plant parts (e.g., leaves of Laguncularia racemosa) and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with a solvent mixture, typically methanol or ethanol-water, at room temperature for an extended period (e.g., 48 hours) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: Concentrate the combined extracts under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a polar compound, is expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: Subject the bioactive fractions (typically ethyl acetate and n-butanol) to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of tannins. Elution is performed with a solvent gradient, such as a decreasingly polar mixture of ethanol-water, to isolate this compound.
-
Purity Analysis: The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector).
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.[19][20][21]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Detection: Monitoring the absorbance at a specific wavelength (e.g., 280 nm) for tannins.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the plant extracts can then be determined by comparing their peak areas to the calibration curve.
Antioxidant Activity Assays
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound sample to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of the this compound sample to the diluted ABTS radical solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages[18][19][20][24]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production and determine the IC50 values.
Signaling Pathways Modulated by this compound
Ellagitannins, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. Based on studies of similar compounds, this compound is hypothesized to influence pathways involved in apoptosis, cell survival, and inflammation.
Apoptosis Induction via Mitochondrial Pathway
This compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: this compound-induced apoptosis pathway.
Inhibition of Pro-survival Signaling: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Many natural compounds exert their anticancer effects by inhibiting this pathway. This compound may potentially inhibit the phosphorylation of key proteins in this cascade, leading to the suppression of cancer cell growth.[22][23][24][25][26]
Caption: Inhibition of PI3K/Akt/mTOR pathway.
Modulation of Inflammatory Response: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in inflammation. This compound's anti-inflammatory effects may be mediated by its ability to modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing the production of inflammatory mediators.[10]
Caption: Modulation of the MAPK signaling pathway.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phytochemical analysis and evaluation of its antioxidant, antimicrobial, and cytotoxic activities for different extracts of Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. CASUARIIN, STACHYURIN AND STRICTININ, NEW ELLAGITANNINS FROM CASUARINA STRICTA AND STACHYURUS PRAECOX [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Oxford University Plants 400: Stachyurus praecox [herbaria.plants.ox.ac.uk]
- 7. Evaluation of the Inhibitory Potential of this compound, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Insights into the Biological Effects and Antioxidant Activity of Walnut (Juglans regia L.) Ellagitannins: A Systematic Review [mdpi.com]
- 10. Protective effect of casuarinin against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification and quantification of the major phenolic constituents in Juglans regia L. peeled kernels and pellicles, using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Casuarictin and Other Natural Compounds for Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin lightening agent Casuarictin against other well-established natural compounds: hydroquinone, kojic acid, arbutin, and vitamin C. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Mechanism of Action: Targeting Melanin Synthesis
The primary target for skin lightening agents is the inhibition of melanin synthesis, a process known as melanogenesis. A key enzyme in this pathway is tyrosinase. By inhibiting this enzyme, the production of melanin can be significantly reduced.
This compound , an ellagitannin, demonstrates anti-melanogenic activity through a multi-faceted approach. It inhibits intracellular tyrosinase activity and downregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. Furthermore, this compound possesses potent copper-chelating abilities, which is significant as tyrosinase is a copper-containing enzyme.[1]
Hydroquinone is considered a benchmark skin lightening agent. Its primary mechanism is the inhibition of tyrosinase, which reduces the conversion of DOPA to melanin.[2][3][4][5][6] It also causes selective damage to melanocytes, further reducing melanin production.[2]
Kojic Acid , a fungal metabolite, acts as a skin-lightening agent by chelating the copper ions in the active site of the tyrosinase enzyme, thereby inhibiting its activity.[7][8] It is a widely used ingredient in cosmetic products for its depigmenting properties.[7]
Arbutin , a glycoside of hydroquinone, functions by inhibiting the activity of tyrosinase, thus hindering the melanin-forming process.[9] It is found naturally in plants like bearberry, pear trees, and wheat.[9]
Vitamin C (Ascorbic Acid) contributes to skin lightening through its ability to inhibit the enzyme tyrosinase, reducing melanin synthesis.[10] Its antioxidant properties also play a role in mitigating oxidative stress, which can contribute to hyperpigmentation.[10]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for the tyrosinase inhibitory activity and the reduction of melanin content in B16F10 melanoma cells for each compound. It is important to note that IC50 values for mushroom tyrosinase inhibition can vary between studies due to different experimental conditions.
Table 1: Mushroom Tyrosinase Inhibition
| Compound | IC50 (µM) | Notes |
| This compound | Not Reported | Inhibits mushroom tyrosinase activity at concentrations of 10-20µM.[1] |
| Hydroquinone | < 100 | Reported to have strong tyrosinase inhibition activity. |
| Kojic Acid | 18.09 - 48.62 | A commonly used positive control in tyrosinase inhibition assays. |
| Arbutin (β-arbutin) | ~100 | Shows weaker tyrosinase inhibition compared to kojic acid in some studies. |
| Vitamin C | 400 - 500 | Exhibits weaker direct tyrosinase inhibition compared to other compounds. |
Table 2: Melanin Content Reduction in B16F10 Murine Melanoma Cells
| Compound | Concentration | Melanin Reduction |
| This compound | 30 µM | Significantly inhibited intracellular melanogenesis.[1] |
| Kojic Acid | 200 µM | Used as a positive control for significant melanin reduction. |
| Arbutin | 1 mM | Used as a positive control, significantly inhibiting melanin synthesis.[9] |
| Hydroquinone | Not specified in reviewed B16F10 studies | Known to reduce epidermal pigmentation in vivo.[2] |
| Vitamin C | Not specified in reviewed B16F10 studies | Known to decrease melanin formation. |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard method for screening potential skin lightening agents.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase. Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of L-DOPA to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Melanin Content Assay in B16F10 Cells
This cell-based assay evaluates the effect of a compound on melanin production in a melanoma cell line.
Principle: B16F10 murine melanoma cells are capable of producing melanin. The amount of melanin produced by these cells can be quantified after treatment with a test compound. A reduction in melanin content compared to untreated cells indicates an inhibitory effect on melanogenesis.
Procedure:
-
Culture B16F10 cells in a suitable medium and seed them in culture plates.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). A known inhibitor like kojic acid or arbutin is often used as a positive control.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
The melanin pellets are then dissolved in a solution of NaOH with DMSO.
-
Measure the absorbance of the dissolved melanin at a specific wavelength (e.g., 405 nm or 475 nm) using a microplate reader.
-
The melanin content is often normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.
-
The percentage of melanin content relative to the untreated control is then calculated.[2]
Visualizing the Pathways and Processes
Caption: Tyrosinase Inhibition Pathway.
Caption: Experimental Workflow for Skin Lightening Agents.
Caption: Logical Comparison of Mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of Casuarictin on Carbonic Anhydrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanism of Casuarictin on carbonic anhydrase (CA), juxtaposed with established CA inhibitors. The information is supported by experimental data and detailed protocols to aid in research and development.
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] Consequently, CA isoforms have emerged as significant therapeutic targets for a range of diseases. Notably, the overexpression of specific isoforms, such as CA IX and CA XII, in hypoxic tumors has linked them to cancer progression, making them promising targets for anticancer therapies.[1][3]
Inhibition of carbonic anhydrase can be achieved through various mechanisms. Classical inhibitors, such as sulfonamides, typically bind directly to the zinc ion in the active site. In contrast, non-classical inhibitors may interact with the enzyme through different mechanisms, including anchoring to the zinc-coordinated water molecule or occluding the entrance of the active site cavity.
This compound: A Potential Non-Classical Inhibitor
This compound, a hydrolyzable tannin, is structurally similar to Casuarinin, which has been identified as a highly active, noncompetitive inhibitor of carbonic anhydrase.[4] This suggests that this compound likely shares a similar inhibitory mechanism, distinguishing it from classical sulfonamide inhibitors. Noncompetitive inhibition implies that this compound does not compete with the substrate for binding to the active site but rather binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.
Comparative Inhibitory Activity
To contextualize the potential efficacy of this compound, its inhibitory profile can be compared against well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of these compounds against various human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition Constants (Ki) of Carbonic Anhydrase Inhibitors (in nM)
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide | 250[3] | 12[2] | 25[3] | 5.7[3] |
| Dorzolamide | 600[5] | 0.18[5] | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Casuarinin (related compound) | Potent Inhibitor[4] | Potent Inhibitor[4] | Potent Inhibitor[4] | Potent Inhibitor[4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Carbonic Anhydrase Inhibitors (in nM)
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide | - | - | 30[3] | - |
| Dorzolamide | 600[5] | 0.18[5] | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The inhibitory data for Casuarinin is qualitative, indicating high activity. Quantitative Ki or IC50 values for this compound and Casuarinin are not currently available in the cited literature.
Experimental Protocols for Validating Inhibition
The following are detailed methodologies for two standard assays used to determine the inhibitory activity of compounds against carbonic anhydrase.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The assay measures the rate of pH change when a CO2-saturated solution is mixed with a buffer containing the enzyme and a pH indicator. The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoforms
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na2SO4, 20 mM)
-
pH indicator (e.g., p-Nitrophenol or Phenol Red)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
Procedure:
-
Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-Nitrophenol).
-
Equilibrate the enzyme solution (containing a known concentration of the CA isoform) and the inhibitor at various concentrations in the HEPES buffer at a controlled temperature (typically 25°C).
-
Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water in the stopped-flow device.
-
Monitor the change in absorbance over time, which reflects the change in pH due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition, or non-linear regression for noncompetitive inhibition).
Colorimetric Esterase Activity Assay
This is a simpler, high-throughput compatible method that measures the esterase activity of carbonic anhydrase, which is also catalyzed by the active site.
Principle: The assay uses a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Microplate reader
-
Purified carbonic anhydrase isoforms
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile or DMSO)
-
Inhibitor stock solution
-
96-well microplates
Procedure:
-
To each well of a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals using the microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed inhibitory mechanism of this compound and the general workflow for its validation.
Caption: Proposed noncompetitive inhibitory mechanism of this compound on carbonic anhydrase.
Caption: Workflow for the experimental validation of this compound's inhibitory effect on carbonic anhydrase.
Caption: Role of Carbonic Anhydrase IX in cancer signaling pathways.
Conclusion
The available evidence strongly suggests that this compound acts as a noncompetitive inhibitor of carbonic anhydrase, similar to its structural analog, Casuarinin. To definitively validate this mechanism and quantify its potency, the detailed experimental protocols provided in this guide should be employed. A thorough investigation of this compound's inhibitory effects on various carbonic anhydrase isoforms, particularly the cancer-related CA IX and CA XII, will be crucial in evaluating its potential as a novel therapeutic agent. The comparison with established inhibitors like Acetazolamide and Dorzolamide will provide a valuable benchmark for its efficacy and selectivity. Further research into the impact of this compound on CA IX-mediated signaling pathways could unveil new avenues for cancer therapy.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Casuarictin and Castalagin Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarictin and castalagin are two prominent ellagitannins, a class of hydrolyzable tannins found in a variety of medicinal plants. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by available experimental data, to aid researchers in their exploration of these natural compounds for therapeutic applications. While direct comparative studies are limited, this guide collates available data to offer a valuable overview of their respective and overlapping biological effects.
Data Presentation: A Comparative Overview of Bioactivities
Table 1: Antimicrobial Activity
| Organism | This compound MIC (μg/mL) | Castalagin MIC (μg/mL) | Reference |
| Staphylococcus aureus | >1000 | 500 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | 125 | [1] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Not Reported | 125 | [1] |
| Pseudomonas aeruginosa | Not Reported | 1000 | [1] |
Table 2: Anti-inflammatory Activity (Indirect Comparison)
| Bioactivity | This compound IC50 (µM) | Castalagin | Reference |
| IL-6 Inhibition | ~0.5 | Inhibits NF-κB pathway | [2] |
| IL-8 Inhibition | ~0.5 | Inhibits NF-κB pathway | [2] |
| NF-κB Inhibition | Not Reported | Suppresses RANKL-stimulated phosphorylation | [3] |
Table 3: Anticancer Activity (Indirect Comparison)
| Cell Line | Bioactivity | This compound IC50 (µM) | Castalagin | Reference |
| B16F10 Melanoma | Anti-melanogenic | 30 | Antitumorigenic effects noted | [4] |
| Various Cancer Cells | Not specified | Not Reported | Exhibits antitumor activity through gut microbiota modulation and enhances anti-PD-1 immunotherapy | [5] |
Table 4: α-Glucosidase Inhibitory Activity (Indirect Comparison)
| Bioactivity | This compound | Castalagin | Reference |
| α-Glucosidase Inhibition | Potent and competitive inhibitor | Not Reported | [6] |
Experimental Protocols
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Pseudomonas aeruginosa are cultured in appropriate broth media (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of this compound and castalagin is prepared in the broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity - NF-κB Inhibition Assay
Objective: To assess the inhibitory effect of the compounds on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or castalagin for 1-2 hours.
-
Stimulation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell culture and incubating for a specified period (e.g., 24 hours).
-
NF-κB Activation Measurement: NF-κB activation can be measured using various methods, such as a luciferase reporter gene assay where the luciferase gene is under the control of an NF-κB promoter. The luminescence, which is proportional to NF-κB activity, is measured using a luminometer. Alternatively, the nuclear translocation of the p65 subunit of NF-κB can be visualized and quantified using immunofluorescence microscopy.
Anticancer Activity - MTT Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cells by measuring cell viability.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for attachment.
-
Treatment: The cells are treated with various concentrations of this compound or castalagin and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Incubation: The plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of the compounds.
Protocol:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound or castalagin are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Mandatory Visualization
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Castalagin.
Conclusion
Both this compound and castalagin exhibit a remarkable spectrum of bioactivities that hold significant promise for therapeutic development. While direct comparative data remains limited for many of their effects, this guide provides a foundational overview based on current scientific literature. Castalagin has been more extensively studied for its anticancer and immunomodulatory properties, with a clear mechanism of action involving the gut microbiota. This compound shows strong potential as an α-glucosidase inhibitor and anti-inflammatory agent. Further head-to-head comparative studies are crucial to fully elucidate their relative potencies and therapeutic potential. This guide serves as a valuable resource for researchers to navigate the existing data and to design future studies aimed at harnessing the therapeutic benefits of these potent natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Casuarictin's Inhibition of Secreted Phospholipase A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported inhibitory effects of Casuarictin on secreted phospholipase A2 (sPLA2) with alternative inhibitors. It is designed to assist researchers in evaluating and potentially replicating published findings by offering a structured overview of the available data, detailed experimental protocols, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction to this compound and sPLA2 Inhibition
This compound is a hydrolyzable ellagitannin found in various plants, including the white mangrove (Laguncularia racemosa).[1] Research has identified its potential as an inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[1] sPLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2] By inhibiting sPLA2, compounds like this compound can potentially exert anti-inflammatory effects.[1]
The primary study evaluating this compound's effect on sPLA2 utilized the enzyme isolated from the venom of the South American rattlesnake, Crotalus durissus terrificus.[1] This research demonstrated that this compound forms a stable complex with the sPLA2 enzyme, leading to a significant reduction in its enzymatic activity and consequently diminishing its edematogenic (swelling) and myonecrotic (muscle damage) effects.[1]
Comparative Analysis of sPLA2 Inhibitors
While direct replication studies for this compound's sPLA2 inhibition are not yet available in the public domain, a comparison can be drawn with other well-characterized sPLA2 inhibitors. It is crucial to note that the inhibitory potency of these compounds can vary significantly based on the specific type of sPLA2 (e.g., snake venom, human group IIA) and the assay conditions used.
| Inhibitor | Type | Target sPLA2 | Reported IC50 Value | Citation(s) |
| This compound | Ellagitannin (Natural Product) | Crotalus durissus terrificus venom | Not explicitly reported; significant enzymatic inhibition observed. | [1] |
| Varespladib | Synthetic Small Molecule | Human Group IIA sPLA2 | 9 nM | [3][4] |
| Various snake venoms | Nanomolar to picomolar range | [5][6] | ||
| Darapladib | Synthetic Small Molecule | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM | [5][7] |
| Quercetin | Flavonoid (Natural Product) | Vipera russelli (Group II PLA2) | 2 µM | [8] |
| Crotalus durissus terrificus venom | ~40% inhibition of enzymatic activity. | [3] | ||
| Quercitrin | Flavonoid Glycoside (Natural Product) | Human sPLA2IIa | 8.77 µM ± 0.9 | [9][10] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The data presented here is compiled from various studies and direct comparison should be made with caution due to differing experimental setups.
Experimental Protocols
To facilitate the replication and comparative analysis of sPLA2 inhibition, a detailed experimental protocol for a common in vitro sPLA2 activity assay is provided below. This protocol is a generalized representation based on methods described in the literature.[6][11]
In Vitro sPLA2 Inhibition Assay (Colorimetric)
Objective: To measure the enzymatic activity of sPLA2 in the presence and absence of a potential inhibitor.
Principle: This assay utilizes a chromogenic substrate that, when hydrolyzed by sPLA2, releases a product that can be quantified by measuring the change in absorbance at a specific wavelength.
Materials:
-
Secreted Phospholipase A2 (e.g., from Crotalus durissus terrificus venom)
-
Phospholipid substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the sPLA2 enzyme in the Assay Buffer to the desired stock concentration.
-
Prepare a stock solution of the phospholipid substrate in an appropriate solvent.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) and a vehicle control (solvent only).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations or vehicle control.
-
sPLA2 enzyme solution.
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the phospholipid substrate to each well.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 425 nm for the release of p-nitrophenol) at regular intervals for a set duration (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
If applicable, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the sPLA2 signaling pathway and a typical experimental workflow for assessing its inhibition.
Caption: The sPLA2 signaling pathway leading to inflammation.
Caption: Experimental workflow for an sPLA2 inhibition assay.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Quercetin as an inhibitor of snake venom secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ycmd.yale.edu [ycmd.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 8. mdpi.com [mdpi.com]
- 9. An Evaluation of 3-Rhamnosylquercetin, a Glycosylated Form of Quercetin, against the Myotoxic and Edematogenic Effects of sPLA 2 from Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Structure-Activity Relationship of Casuarictin and Related Ellagitannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Casuarictin and other structurally related ellagitannins. The information presented is supported by experimental data to elucidate the structure-activity relationships within this class of compounds, focusing on their anti-inflammatory and antimicrobial properties.
Introduction to this compound and Ellagitannins
This compound is a prominent member of the ellagitannins, a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol core, typically glucose.[1][2] The chemical structure of these compounds, including the number and position of galloyl and HHDP groups, as well as their overall molecular size and flexibility, dictates their biological efficacy.[3][4] this compound itself has demonstrated notable anti-inflammatory and antimicrobial potential, making it and its analogs promising candidates for further investigation in drug discovery.[5]
Comparative Biological Activity
The biological activities of this compound and a panel of other ellagitannins have been evaluated through various in vitro assays. The following tables summarize the quantitative data from these studies, providing a clear comparison of their relative potencies.
Antimicrobial Activity
The antimicrobial properties of ellagitannins are a key area of interest. A comprehensive study by Puljula et al. (2020) evaluated the growth inhibition of 22 different ellagitannins, including this compound, against several bacterial strains. The data highlights the differential activity of these compounds based on their structural features.
Table 1: Comparative Antimicrobial Activity of this compound and Other Ellagitannins against Staphylococcus aureus [5]
| Compound | Molecular Weight ( g/mol ) | Growth of S. aureus (log CFU/mL) at 0.5 mM |
| This compound | 936.6 | ~4.5 |
| Tellimagrandin I | 786.5 | ~6.0 |
| Tellimagrandin II | 938.6 | ~4.0 |
| Stachyurin | 936.6 | ~4.8 |
| Casuarinin | 784.5 | ~5.5 |
| Vescalagin | 934.6 | ~4.2 |
| Castalagin | 934.6 | ~4.0 |
| Salicarinin A | 1871.3 | Complete Inhibition |
| Rugosin D | 1875.3 | Complete Inhibition |
| Rugosin E | 1875.3 | ~3.8 |
| Sanguiin H-6 | 1871.3 | ~3.5 |
| Lambertianin C | 2806.0 | ~3.2 |
| Pentagalloylglucose | 940.7 | ~4.0 |
Structure-Activity Relationship Insights from Antimicrobial Data:
-
Oligomeric Linkage: The type of linkage in oligomeric ellagitannins appears to influence their activity against S. aureus.[4][5] For instance, the complete inhibition by Salicarinin A and Rugosin D suggests that specific dimeric structures are highly effective.
-
Free Galloyl Groups: The presence of multiple free galloyl groups, as seen in Rugosins D and E and pentagalloylglucose, is associated with stronger growth inhibition of S. aureus.[6]
-
Molecular Size: For bacteria like E. coli, molecular size seems to be a more critical factor than molecular flexibility in determining antimicrobial efficacy.[4][5]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are partly attributed to its ability to inhibit key inflammatory mediators and signaling pathways. One of the primary mechanisms identified is the inhibition of secretory phospholipase A2 (sPLA2) and the modulation of the NF-κB signaling pathway.
Table 2: Inhibitory Activity of this compound against Snake Venom sPLA2
| Parameter | Value | Reference |
| sPLA2 Inhibition | Significant reduction in enzymatic activity | [6] |
| Edema Inhibition | Virtually abolished the native edematogenic effect of sPLA2 | [6] |
| Myonecrosis Inhibition | Neutralized myotoxic effects induced by sPLA2 | [6] |
Signaling Pathway Analysis: NF-κB Inhibition
Ellagitannins, including this compound, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade and the potential point of intervention for inhibitors like this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is adapted from the study by Puljula et al. (2020) to determine the minimum inhibitory concentration (MIC) of ellagitannins.
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of this compound and other ellagitannins are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 0.1 to 1 mM).
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the test compounds. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The growth of bacteria is determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. For CFU counting, samples from each well are serially diluted, plated on agar plates, and incubated overnight. The resulting colonies are counted to determine the number of viable bacteria.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of compounds on sPLA2 activity.
-
Reagent Preparation:
-
sPLA2 enzyme solution (e.g., from snake venom) is prepared in a suitable buffer (e.g., Tris-HCl).
-
A substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) is prepared.
-
Test compounds (this compound) are dissolved in a suitable solvent and serially diluted.
-
-
Assay Procedure:
-
The sPLA2 enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C in a 96-well plate.
-
The enzymatic reaction is initiated by adding the substrate solution to each well.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 460 nm and 534 nm for NBD) over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
NF-κB Luciferase Reporter Assay
This protocol is used to quantify the effect of compounds on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 or HeLa) is cultured in appropriate media.
-
Cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
-
NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 6-24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to the luciferase activity and thus NF-κB transcriptional activity, is measured using a luminometer.
-
-
Data Analysis: The luminescence readings are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.
Conclusion
This guide provides a comparative overview of the structure-activity relationships of this compound and related ellagitannins, with a focus on their antimicrobial and anti-inflammatory activities. The presented data indicates that the biological efficacy of these compounds is intricately linked to their specific structural features, such as the degree of oligomerization and the presence of free galloyl groups. The detailed experimental protocols and the visualization of the NF-κB signaling pathway offer valuable resources for researchers in the field of natural product chemistry and drug development. Further investigation into the precise molecular interactions of these compounds with their biological targets will be crucial for the rational design of novel therapeutic agents based on the ellagitannin scaffold.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagitannins are potent antimicrobials | Natural Chemistry Research Group [naturalchemistry.utu.fi]
Safety Operating Guide
Proper Disposal of Casuarictin: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Casuarictin, a hydrolysable tannin commonly used in laboratory research. Adherence to these protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance. While this compound is a naturally derived compound, and some suppliers ship it as a non-hazardous chemical, it is prudent to handle its disposal with the care afforded to all laboratory chemicals, particularly in the absence of a definitive Safety Data Sheet (SDS) with comprehensive hazard classifications.
Core Principles of this compound Disposal
The primary principle for the disposal of this compound is to avoid its release into the sanitary sewer system or general waste streams without proper assessment and treatment. The high solubility of this compound in solvents like DMSO, pyridine, methanol, and ethanol necessitates careful handling of solutions to prevent environmental contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄₁H₂₈O₂₆ | [1] |
| Molecular Weight | 936.65 g/mol | [2] |
| CAS Number | 79786-00-8 | [2][3][4][5][6][] |
| Appearance | Grayish-white or yellow powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| GHS Hazard Classification | Not definitively established; handle as chemical waste. | [6] |
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the disposal of this compound waste. These protocols are designed to be clear, concise, and easy to implement in a laboratory setting.
Solid this compound Waste Disposal
This procedure applies to unused or expired solid this compound, as well as lab debris (e.g., weighing papers, contaminated gloves) lightly contaminated with the compound.
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "79786-00-8," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Liquid this compound Waste Disposal
This procedure applies to solutions containing this compound.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Compatibility: If the solvent is flammable (e.g., ethanol, methanol), use a container suitable for flammable liquids. Do not mix incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Ethanol"), their approximate concentrations, and the CAS number for this compound.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, ensuring proper segregation from other chemical waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste vendor.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.
-
Rinsate Collection: Collect the initial rinsate as liquid chemical waste and dispose of it according to the procedure outlined above.
-
Final Cleaning: After the initial rinse, wash the glassware and equipment with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of solid and liquid this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
